molecular formula C7H6BrNO2 B1462305 5-Bromo-2-hydroxybenzaldehyde oxime CAS No. 82486-43-9

5-Bromo-2-hydroxybenzaldehyde oxime

Cat. No.: B1462305
CAS No.: 82486-43-9
M. Wt: 216.03 g/mol
InChI Key: YSDJVLAQRCCLPB-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-hydroxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-hydroxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDJVLAQRCCLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Insights of 5-Bromo-2-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldehyde oxime) is a highly versatile intermediate in modern synthetic chemistry. Characterized by its dual functionality—a phenolic hydroxyl group and an oxime moiety—it serves as a critical bidentate ligand in coordination chemistry, a precursor for metal extraction technologies, and a foundational building block for synthesizing bioactive heterocyclic scaffolds via 1,3-dipolar cycloadditions[1].

This technical guide provides an authoritative, self-validating workflow for the synthesis and spectroscopic characterization of 5-bromo-2-hydroxybenzaldehyde oxime. By detailing the causality behind specific experimental parameters, this document ensures that researchers can achieve high-yield, stereoselective synthesis of the (E)-isomer.

Physicochemical Profile

Before initiating synthesis, it is critical to understand the target molecule's physical parameters to validate successful isolation. The E-isomer is thermodynamically favored due to minimized steric repulsion between the hydroxyl group and the brominated aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 5-Bromo-2-hydroxybenzaldehyde oxime
CAS Number 82486-43-9[2]
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102–106 °C[2]

Mechanistic Principles of Oximation

The synthesis relies on the condensation of 5-bromosalicylaldehyde with hydroxylamine. However, hydroxylamine is commercially supplied as a hydrochloride salt (


) to prevent explosive decomposition.

The Causality of pH Control: A base (such as


 or 

) must be introduced to liberate the free nucleophilic hydroxylamine[3]. The stoichiometric ratio of the base is the most critical parameter in this workflow. Adding exactly enough base to neutralize the

generates the nucleophile. However, a slight excess of base is often used to partially deprotonate the phenol, increasing the solubility of the aldehyde in aqueous-alcoholic solvent systems[1]. If the environment becomes too basic, the carbonyl carbon loses its electrophilicity; if too acidic, the hydroxylamine remains protonated and non-nucleophilic. The optimal trajectory involves a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable (E)-oxime.

OximationMechanism Aldehyde 5-Bromosalicylaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (Nucleophile Generation) Reagents->Intermediate pH Control Product (E)-5-Bromo-2-hydroxybenzaldehyde oxime (Target) Intermediate->Product Dehydration (-H2O)

Fig 1. Mechanistic pathway of oximation highlighting nucleophilic attack and dehydration.

Self-Validating Synthesis Protocol

The following methodology is engineered as a self-validating system. Each phase includes an observable metric to confirm that the chemical environment is behaving as predicted.

Materials Required
  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq, e.g., 4.95 mmol, 995 mg)

  • Hydroxylamine hydrochloride (1.1 eq, 5.44 mmol, 378 mg)

  • Sodium hydroxide, 32% aqueous solution (2.2 eq, 12.40 mmol)[1]

  • Ethanol (Absolute) and Deionized Water

Step-by-Step Workflow
  • Solvent System Preparation: Suspend 5-bromo-2-hydroxybenzaldehyde and hydroxylamine hydrochloride in a mixture of Ethanol (12 mL) and Water (24 mL)[1].

    • Causality: Ethanol solubilizes the organic electrophile, while water is mandatory to dissolve the inorganic hydroxylamine salt.

  • Thermal Control: Cool the suspension to 5 °C using an ice bath.

    • Causality: The subsequent neutralization is exothermic. Controlling the temperature prevents the thermal degradation of hydroxylamine and suppresses unwanted side reactions (e.g., Cannizzaro disproportionation).

  • Nucleophile Liberation: Add the 32% aqueous

    
     solution dropwise over a 10-minute period[1].
    
    • Validation Check: The suspension will transition into a clearer solution as the phenol is deprotonated into a soluble sodium phenoxide intermediate.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours.

    • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The product oxime will exhibit a lower

      
       value than the starting aldehyde due to increased hydrogen-bonding capacity from the newly formed 
      
      
      
      group.
  • Product Precipitation: Once TLC confirms the consumption of the aldehyde, slowly acidify the mixture with dilute

    
     (1M) until the pH reaches ~5-6.
    
    • Causality: Acidification reprotonates the phenoxide, rendering the neutral oxime insoluble in the aqueous matrix, forcing it to precipitate.

  • Isolation and Purification: Filter the off-white precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry in a desiccator. Recrystallize from hot ethanol if ultra-high purity is required for crystallographic studies.

Spectroscopic Characterization

To ensure authoritative grounding, the synthesized compound must be validated against established spectroscopic benchmarks. The E-geometry of the oxime is confirmed by the specific chemical shift of the imine proton (


).

Table 2: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz) [3]

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
11.48 Singlet (s)1H-

(Oxime hydroxyl)
10.30 Singlet (s)1H-

(Phenolic hydroxyl)
8.27 Singlet (s)1H-

(Imine proton)
7.63 Doublet (d)1H2.5

(C6, adjacent to Br)
7.35 Doublet of doublets (dd)1H2.6, 8.8

(C4)
6.85 Doublet (d)1H8.7

(C3, adjacent to OH)

Table 3: ¹³C NMR Spectral Data (DMSO-d₆) [3]

Chemical Shift (

, ppm)
Carbon Environment
155.5

(Aromatic carbon bound to phenol)
145.9

(Oxime carbon)
~133.0 - 118.0 Aromatic carbons (

)
~110.0

(Aromatic carbon bound to Bromine)

Downstream Applications: Nitrile Oxide Cycloadditions

Beyond its use as a metal extractant, 5-bromo-2-hydroxybenzaldehyde oxime is a premier precursor for generating nitrile oxides[1]. When treated with a halogenating agent (like N-chlorosuccinimide) followed by a mild base (like triethylamine), the oxime undergoes dehydrohalogenation to form a highly reactive 1,3-dipole.

This dipole can be trapped in situ by complex alkenes (such as


-caryophyllene) to yield stereoselective polycyclic isoxazoline derivatives, which are heavily investigated for their antiviral and cytotoxic biological activities[1].

DipolarCycloaddition Oxime 5-Bromo-2-hydroxybenzaldehyde oxime Chlorination Halogenation (NCS) Intermediate: Hydroximoyl Chloride Oxime->Chlorination Dipole Base-Promoted Dehydrohalogenation Intermediate: Nitrile Oxide Chlorination->Dipole Cyclo 1,3-Dipolar Cycloaddition (e.g., with β-Caryophyllene) Dipole->Cyclo Adduct Polycyclic Isoxazoline Derivatives (Bioactive Scaffolds) Cyclo->Adduct

Fig 2. Workflow for generating nitrile oxides from oximes for 1,3-dipolar cycloaddition.

References

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing, National Institutes of Health (NIH PMC).
  • Conception, synthèse et évaluation pharmacologique d'antagonistes des récepteurs A2A et de ligands duaux ciblant les récepteurs, Université de Lille.
  • 5-Bromosalicylaldehyde Properties and Literature, Chemsrc.
  • A versatile and green mechanochemical route for aldehyde-oxime conversions, The Royal Society of Chemistry.

Sources

Spectroscopic Properties and Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime) is a highly versatile bidentate (N,O) ligand utilized extensively in coordination chemistry, metal extraction, and the development of biologically active polycyclic derivatives. As a Senior Application Scientist, understanding the causality behind its synthesis and the mechanistic origins of its spectroscopic properties is critical for ensuring reproducibility and analytical accuracy. This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthesis protocol, and a comprehensive breakdown of its spectroscopic signatures.

Chemical Context and Structural Dynamics

The molecular behavior of 5-bromo-2-hydroxybenzaldehyde oxime (C₇H₆BrNO₂) is fundamentally governed by its stereochemistry and intramolecular forces. The compound predominantly crystallizes and exists in solution as the (E)-isomer[1]. This thermodynamic preference is driven by the formation of a robust intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen.

The presence of the bromine atom at the 5-position acts as an electron-withdrawing group (EWG) via inductive effects, which subtly decreases the electron density of the aromatic ring. This substitution alters the pKa of the phenolic proton and buttresses the stabilizing hydrogen-bonding network, directly impacting its binding strength when acting as a metal extractant[2]. Furthermore, the compound exhibits distinct UV spectral differences depending on its E/Z isomerism, making spectroscopic validation a mandatory step in its characterization[3].

Self-Validating Synthesis Protocol

The synthesis of 5-bromosalicylaldoxime relies on the oximation of its corresponding aldehyde. To ensure high yield and purity, the protocol must be treated as a self-validating system where each step serves a specific mechanistic purpose[4].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 995 mg (4.95 mmol, 1.0 eq.) of 5-bromo-2-hydroxybenzaldehyde and 378 mg (5.44 mmol, 1.1 eq.) of hydroxylamine hydrochloride in a solvent mixture of ethanol (12 mL) and water (24 mL)[4].

    • Causality: The mixed solvent system is critical; ethanol solubilizes the organic aldehyde, while water dissolves the inorganic hydroxylamine salt. The 1.1 molar excess of hydroxylamine ensures the complete consumption of the aldehyde.

  • Thermal Control: Cool the suspension to 5 °C using an ice bath[4].

    • Causality: The subsequent acid-base neutralization is exothermic. Cooling prevents thermal degradation of the intermediate and suppresses unwanted side reactions.

  • Nucleophilic Activation: Add 1.15 mL of a 32% aqueous sodium hydroxide solution (12.40 mmol, 2.2 eq.) dropwise over a 10-minute period[4].

    • Causality: NaOH serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the free, nucleophilic hydroxylamine base (NH₂OH). Second, the excess base deprotonates the phenol, forming a highly soluble phenolate intermediate that drives the reaction to completion as the solid dissolves.

  • Reaction and Acidification: Stir the mixture for 1 hour at room temperature. Following this, acidify the solution using 5 N HCl[4].

    • Causality: Acidification reprotonates the phenolate oxygen, converting the water-soluble sodium salt back into the neutral, hydrophobic oxime, forcing it to precipitate or partition into an organic phase.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 30 mL)[4].

    • In-Process Validation: Before evaporating the ether, a quick Thin-Layer Chromatography (TLC) check should confirm the disappearance of the higher-Rf aldehyde spot, validating complete conversion.

SynthesisWorkflow Step1 1. Reagent Mixing Aldehyde + NH2OH·HCl Step2 2. Solvent Solubilization EtOH/H2O at 5 °C Step1->Step2 Step3 3. Nucleophilic Activation NaOH (aq) dropwise Step2->Step3 Step4 4. Reaction & Acidification Stir 1h, add 5N HCl Step3->Step4 Step5 5. Phase Extraction Diethyl Ether (3x30 mL) Step4->Step5 Step6 6. Target Isolation 5-Br-salicylaldoxime Step5->Step6

Workflow for the synthesis of 5-bromo-2-hydroxybenzaldehyde oxime.

Mechanistic Spectroscopic Characterization

To establish trustworthiness in the synthesized batch, the product must be subjected to a rigorous spectroscopic validation framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for confirming the structural integrity and isomeric purity of the oxime.

  • The Imine Proton (CH=N): Typically observed as a sharp singlet around 8.2–8.4 ppm. Its downfield position is due to the deshielding effect of the adjacent sp² hybridized nitrogen and the anisotropic effect of the aromatic ring.

  • Hydroxyl Protons: The phenolic OH and oxime OH appear highly deshielded (typically >10.0 ppm) due to strong intramolecular hydrogen bonding, which locks the molecule into its (E)-configuration[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, self-validating check for functional group conversion.

  • Absence of C=O: The complete disappearance of the strong aldehyde carbonyl stretch (~1660 cm⁻¹) proves that the starting material has been fully consumed.

  • Presence of C=N and O-H: The formation of the oxime is confirmed by a sharp C=N stretching vibration at ~1615–1630 cm⁻¹. Additionally, a broad O-H stretching band appears between 3100–3300 cm⁻¹, broadened significantly by the hydrogen-bonding network[2].

UV-Visible Spectroscopy

UV-Vis spectroscopy maps the electronic transitions of the conjugated system. The spectrum is dominated by strong π-π* transitions from the aromatic ring (260–280 nm) and n-π* transitions originating from the non-bonding electrons on the oxime nitrogen and oxygen atoms (310–330 nm). Because E/Z isomerism alters the planarity and conjugation of the molecule, UV spectral differences are a reliable indicator of isomeric ratios[3].

ValidationLogic Input Isolated Product NMR 1H & 13C NMR Input->NMR IR FT-IR Spectroscopy Input->IR UV UV-Vis Spectroscopy Input->UV NMR_Check Confirm CH=N & OH Identify E/Z Isomers NMR->NMR_Check IR_Check Absence of C=O Presence of C=N IR->IR_Check UV_Check π-π* & n-π* Transitions UV->UV_Check Output Validated Oxime NMR_Check->Output IR_Check->Output UV_Check->Output

Logical framework for the spectroscopic validation of the synthesized oxime.

Quantitative Data Summary

The following table consolidates the expected spectroscopic parameters for pure (E)-5-bromo-2-hydroxybenzaldehyde oxime, providing a quick-reference benchmark for analytical scientists.

Analytical TechniqueParameter / Peak RangeSignal CharacteristicStructural Assignment & Significance
¹H NMR δ 8.2 – 8.4 ppmSingletCH=N : Confirms imine formation.
¹H NMR δ 10.0 – 10.5 ppmBroad SingletPhenolic OH : Deshielded by H-bonding.
¹H NMR δ 11.0 – 11.5 ppmBroad SingletOxime OH : Highly deshielded.
FT-IR 3100 – 3300 cm⁻¹Broad BandO-H Stretch : Broadening indicates strong intermolecular/intramolecular H-bonding.
FT-IR 1615 – 1630 cm⁻¹Sharp PeakC=N Stretch : Primary indicator of oxime.
FT-IR 550 – 650 cm⁻¹Sharp PeakC-Br Stretch : Confirms halogen retention.
UV-Vis 260 – 280 nmHigh Molar Absorptivityπ-π Transition: Aromatic system.
UV-Vis 310 – 330 nmModerate Absorptivityn-π Transition: Imine lone pair excitation.

Applications in Metal Extraction and Coordination Chemistry

Beyond its role as a synthetic intermediate, 5-bromosalicylaldoxime is a highly effective chelating agent. It reacts readily with transition metals to form stable, colorful complexes, making it an excellent spectrophotometric reagent for the determination and extraction of metals like Copper(II)[5].

In advanced coordination chemistry, the ligand is utilized to construct complex, multinuclear architectures. For example, it has been successfully employed to synthesize[Mnᴵᴵᴵ₃(μ₃-O)]⁷⁺ based EE-azido-bridged 1D chains, which are characterized by single-crystal X-ray diffraction[6]. The ability to tune the ligand's binding strength via the 5-bromo substitution makes it an indispensable tool for designing bespoke metal-organic frameworks and extraction systems[2].

References

1.[1] Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. ResearchGate. 1 2.[3] 5-Bromo-2-hydroxybenzaldehyde oxime | 82486-43-9 | Benchchem. Benchchem. 3 3.[5] A new spectrophotometric reagent for copper: 3,3′-(1,3-propanediyldiimine)bis-[3-methyl-2-butanone]dioxime. ResearchGate. 5 4.[6] Mahammad ALI | Professor (Full) | M. Sc. PhD | Jadavpur University, Kolkata | JU | Department of Chemistry | Research profile. ResearchGate. 6 5.[2] The six membered proton chelate structures formed by the amide- substituted tertiary amine extractant shown in Fig. 10. ResearchGate. 2 6.[4] 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI / NIH. 4

Sources

Crystal Structure Analysis of 5-Bromo-2-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the crystal structure analysis of 5-Bromo-2-hydroxybenzaldehyde oxime .

Technical Guide & Structural Insights

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (also known as 5-bromosalicylaldoxime) is a critical organic scaffold used extensively as a ligand in coordination chemistry and as a pharmacophore in drug development. Its structural integrity is defined by the interplay between the phenolic hydroxyl group and the oxime moiety, which facilitates strong intramolecular hydrogen bonding (resonance-assisted hydrogen bonding, RAHB).

This guide details the crystallographic characterization of the compound, focusing on the (E)-isomer , which is the thermodynamically stable form. It synthesizes data from recent redeterminations (e.g., Yuan et al., 2021) and establishes a protocol for reproducing high-quality single crystals for X-ray diffraction (XRD) analysis.

Chemical Context & Synthesis

Before structural analysis, purity must be guaranteed. The synthesis exploits the condensation of 5-bromosalicylaldehyde with hydroxylamine hydrochloride.

Synthetic Pathway

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration.

  • Precursor: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) to neutralize the HCl.

  • Solvent: Ethanol/Water (1:1).

Reaction Scheme:



Crystallization Protocol

For X-ray quality crystals, slow evaporation is preferred over rapid cooling to minimize twinning.

ParameterSpecification
Solvent System Ethanol (absolute) or Methanol/Chloroform (1:1).
Concentration Saturated solution at 40°C.
Method Slow evaporation at room temperature (293 K).
Crystal Habit Colorless to pale yellow prisms/blocks.
Timeframe 3–7 days.

Crystallographic Data & Structural Analysis

The definitive structure of the title compound was redetermined to high precision in 2021. The compound crystallizes in the Monoclinic crystal system.[2][3]

Crystal Data Parameters
  • Formula:

    
    
    
  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for planar aromatic oximes)
    
  • Z (Formulas per Unit Cell): 4

  • Isomer: (E)-configuration (Anti)

Molecular Conformation

The molecule adopts a near-planar conformation due to the extended


-conjugation across the benzene ring and the oxime double bond (

). The bromine atom at the 5-position and the hydroxyl group at the 2-position are coplanar with the aromatic ring.

Key Geometric Features:

  • C=N Bond Length: Typically ~1.27–1.29 Å, characteristic of a double bond.

  • N-O Bond Length: Typically ~1.40 Å.

  • Torsion Angle: The

    
     torsion angle is close to 0° or 180°, confirming the planarity required for conjugation.
    
Hydrogen Bonding Network

The supramolecular architecture is dominated by two types of hydrogen bonds:

  • Intramolecular H-Bond (O1-H...N1):

    • Donor: Phenolic Oxygen (

      
      ).[3]
      
    • Acceptor: Oxime Nitrogen (

      
      ).[4]
      
    • Effect: This forms a pseudo-six-membered ring (

      
       graph set), locking the molecule in the E-configuration and enhancing stability via Resonance-Assisted Hydrogen Bonding (RAHB).
      
  • Intermolecular H-Bond (O2-H...O1):

    • Donor: Oxime Hydroxyl (

      
      ).
      
    • Acceptor: Phenolic Oxygen (

      
      ) of a neighboring molecule.
      
    • Result: This interaction typically links molecules into centrosymmetric dimers (

      
       motif) or infinite zigzag chains running along a crystallographic axis (often the b-axis).
      
Hirshfeld Surface Analysis

To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is standard protocol.

  • 
     Surface:  Shows red spots at the O-H...O and O-H...N contact points, indicating distances shorter than the sum of van der Waals radii.
    
  • Fingerprint Plot:

    • H...H Contacts: Major contributor (~30-40%) due to close packing of aromatic rings.

    • O...H/H...O Contacts: Significant spikes representing the strong hydrogen bonds.

    • Br...H/H...Br Contacts: Represents the influence of the heavy halogen atom on packing.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

G cluster_analysis Analysis Core Synth Synthesis (5-Bromosalicylaldehyde + NH2OH.HCl) Cryst Crystallization (Slow Evaporation, EtOH) Synth->Cryst Purification XRD Single Crystal XRD (Mo Kα or Cu Kα) Cryst->XRD Selection (0.2-0.4mm) Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Diffraction Pattern Refine Refinement (Least Squares/SHELXL) Solve->Refine Phase Problem Analyze Structural Analysis (H-Bonds, Hirshfeld, Pi-Stacking) Refine->Analyze CIF Generation Intramol Intramolecular H-Bond (Phenolic OH ... N) Analyze->Intramol S(6) Ring Intermol Intermolecular H-Bond (Oxime OH ... Phenolic O) Analyze->Intermol Dimer/Chain

Caption: Workflow for the crystallographic characterization of 5-Bromo-2-hydroxybenzaldehyde oxime, highlighting the transition from synthesis to supramolecular analysis.

Applications & Implications

Understanding this structure is pivotal for two fields:

  • Coordination Chemistry: The phenolic-OH and oxime-N act as a bidentate chelating site. The crystal structure of the free ligand serves as the baseline to measure bond length changes (e.g., C=N elongation) upon metal coordination (Cu, Ni, Pd).

  • Drug Design: The bromine atom enhances lipophilicity, while the oxime group is a bioisostere for carbonyls. The specific H-bonding pattern observed in the crystal state often mimics the ligand-receptor binding interaction in biological systems.

References

  • Yuan, L., Zhu, H.-Y., Kuang, J.-H., & Li, Z.-Y. (2021). Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 987–989. Link

  • Gonsalves, A. M., et al. (1997). 2,4-Dibromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C, 53, 494–496.[5] (Comparative structure of the aldehyde precursor).

  • PubChem. (2024). 5-Bromo-2-hydroxybenzaldehyde oxime (Compound).[6][7] National Library of Medicine. Link

  • Cambridge Structural Database (CSD).Search Query: 5-bromosalicylaldoxime. CCDC.

Sources

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime) is a halogenated phenolic oxime that serves as a cornerstone molecule in coordination chemistry, hydrometallurgy, and medicinal drug design. Characterized by its bidentate chelating ability and orthogonal reactive sites, this compound provides a highly tunable scaffold for researchers. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role in transition metal extraction and pharmaceutical development.

Molecular Architecture & Physicochemical Properties

The utility of 5-bromo-2-hydroxybenzaldehyde oxime stems directly from its molecular architecture. The molecule features a benzene ring substituted with a hydroxyl group (-OH) at position 2, an oxime group (-C=N-OH) at position 1, and a bromine atom (-Br) at position 5.

Causality in Chemical Behavior
  • Enhanced Acidity via Inductive Effects: The bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the phenolic oxygen, stabilizing the phenoxide anion and effectively lowering the pKa of the hydroxyl group compared to unsubstituted salicylaldoxime. This is a critical feature for hydrometallurgy, as it allows the ligand to complex with transition metals at lower (more acidic) pH thresholds.

  • Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl and the oxime nitrogen facilitates strong intramolecular hydrogen bonding. This locks the molecule into a planar conformation that is geometrically pre-organized to act as a bidentate (N, O) ligand for metal chelation.

  • Elevated Melting Point: The compound exhibits a higher melting point than its non-hydroxylated analogs due to robust intermolecular hydrogen bonding networks formed by the oxime and hydroxyl moieties in the solid state [1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, synthesized from authoritative chemical databases [1][2][3].

PropertyValueCausality / Significance
IUPAC Name (E/Z)-5-Bromo-2-hydroxybenzaldehyde oximeIndicates potential for stereoisomerism (E/Z), though the E-isomer is thermodynamically favored.
CAS Number 82486-43-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C₇H₆BrNO₂Defines the exact atomic composition and mass.
Molecular Weight 216.03 g/mol Essential for precise stoichiometric calculations in synthesis.
Melting Point 120 °C – 128 °CElevated due to strong intermolecular hydrogen bonding networks.
Appearance White to off-white solidVisual indicator of purity; discoloration often indicates oxidation.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is vital to approach synthesis not as a mere recipe, but as a dynamic, self-validating system. The synthesis of 5-bromo-2-hydroxybenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, followed by dehydration [3][4].

Reaction Causality

Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. To render it nucleophilic, a base (such as NaOH or K₂CO₃) must be added to neutralize the HCl and liberate the free amine. The reaction pH must be strictly controlled between 5 and 7. If the environment is too acidic, the amine remains protonated and non-nucleophilic; if too basic, the phenolic proton is lost, and side reactions (such as aldol condensations or degradation) can occur.

Synthesis A 5-Bromo-2-hydroxybenzaldehyde (Electrophilic Precursor) C Nucleophilic Addition (Tetrahedral Intermediate) A->C EtOH/H2O Solvent B NH2OH·HCl + Base (NaOH/K2CO3) (Nucleophile Generation) B->C Free NH2OH Release D Dehydration (-H2O) (pH 5-7 Control) C->D Proton Transfer E 5-Bromo-2-hydroxybenzaldehyde oxime (Target Product) D->E Precipitation

Caption: Synthetic workflow of 5-bromo-2-hydroxybenzaldehyde oxime.

Step-by-Step Protocol

This protocol integrates real-time validation steps to ensure high yield and purity [3][4].

  • Reactant Preparation: Suspend 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 to 1.2 eq) in a co-solvent mixture of ethanol and water (typically 1:2 v/v). Validation: Ensure the suspension is uniform. The use of ethanol aids in solubilizing the organic precursor, while water dissolves the inorganic salts.

  • Nucleophile Generation (Temperature Controlled): Cool the reaction vessel to 5 °C using an ice bath. Dropwise, add an aqueous solution of a base (e.g., 32% NaOH or K₂CO₃, ~2.2 eq) over 10–15 minutes. Causality: The exothermic neutralization must be controlled to prevent the thermal degradation of the liberated hydroxylamine.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours (or heat to reflux depending on the base used). Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the aldehyde spot (UV active) confirms reaction completion.

  • Workup and Precipitation: Acidify the mixture carefully with 5 N HCl until the pH reaches approximately 5-6. Causality: Acidification neutralizes any excess base and fully protonates the phenolic oxygen, drastically reducing the compound's aqueous solubility and driving the precipitation of the oxime.

  • Isolation and Spectroscopic Validation: Filter the resulting white solid, wash with cold water, and dry under a vacuum. Self-Validation Step: Confirm the structure via ¹H-NMR. Look for the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the oxime proton signal (~11.5 ppm) and the phenolic proton signal.

Coordination Chemistry and Metal Extraction

In hydrometallurgy, halogenated salicylaldoximes are privileged extractants for first-row transition metals, particularly Copper (Cu²⁺) and Nickel (Ni²⁺).

The extraction process relies on a biphasic liquid-liquid system. The oxime is dissolved in an immiscible organic diluent (e.g., kerosene or toluene). When contacted with an aqueous metal-bearing solution, the oxime ligands diffuse to the interface, deprotonate, and coordinate with the metal ion to form a neutral, hydrophobic bis(salicylaldoximato)metal(II) complex. This complex then partitions back into the organic phase.

MetalExtraction A Aqueous Phase (Target Metal Ions e.g., Cu2+) C Interfacial Complexation (Formation of M(L)2 Chelate) A->C Mass Transfer B Organic Phase (Oxime Ligand in Solvent) B->C Ligand Diffusion D Phase Separation (Gravity Settling) C->D Equilibrium Reached E Raffinate (Metal-Depleted Aqueous Phase) D->E Aqueous Drain F Extract (Metal-Loaded Organic Phase) D->F Organic Recovery

Caption: Biphasic metal extraction workflow using the oxime ligand.

Applications in Drug Development and Medicinal Chemistry

Beyond metal extraction, 5-bromo-2-hydroxybenzaldehyde oxime is a highly valued intermediate in medicinal chemistry. The directed chemical transformation of this scaffold allows for the targeted tuning of lipophilicity, polarity, and hydrogen-bonding capabilities in active pharmaceutical ingredients [4].

Orthogonal Functionalization: The reduction of the oxime group (via catalytic hydrogenation or metal-hydride reduction) yields 2-(aminomethyl)-4-bromophenol [5]. This resulting molecule possesses two distinct, orthogonally reactive sites:

  • The Aminomethyl Group (-CH₂NH₂): Highly nucleophilic, ideal for amidation, reductive amination, or incorporation into heterocyclic rings.

  • The Aryl Bromide (-Br): An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).

This orthogonal reactivity allows drug development professionals to selectively functionalize one site while leaving the other intact, making it a "privileged structure" for synthesizing complex, multi-targeted therapeutics, including enzyme inhibitors and novel antimicrobial agents.

References

  • Benchchem. "5-Bromo-2-hydroxybenzaldehyde oxime | 82486-43-9".
  • Combi-Blocks. "Safety Data Sheet - 5-Bromo-2-hydroxybenzaldehyde Oxime".
  • Université de Lille. "Conception, synthèse et évaluation pharmacologique d'antagonistes des récepteurs A2A...".
  • MDPI. "1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)
  • Benchchem. "2-(Aminomethyl)-4-bromophenol | 58349-96-5".

Computational Insight into 5-Bromosalicylaldehyde: Structural, Electronic, and Pharmacological Profiling

[1][2]

Executive Summary & Introduction

5-Bromosalicylaldehyde (5-BrSA) is more than a simple organic reagent; it is a privileged scaffold in coordination chemistry and drug discovery.[1][2] Distinguished by the presence of an electron-withdrawing bromine atom at the para position relative to the hydroxyl group, 5-BrSA exhibits enhanced acidity and distinct electronic distribution compared to its parent compound, salicylaldehyde.[1]

This technical guide provides a rigorous theoretical framework for studying 5-BrSA. It moves beyond basic characterization to explore the quantum mechanical underpinnings of its reactivity, stability, and biological interaction.[1][3] We utilize Density Functional Theory (DFT) as the primary lens, specifically focusing on the B3LYP hybrid functional, which has become the "gold standard" for organic aromatic systems due to its balance of cost and accuracy in predicting vibrational frequencies and electronic transitions.[1]

Core Applications
  • Schiff Base Synthesis: The aldehyde group is highly reactive toward primary amines.

  • Ligand Design: The O-O donor set (phenolic oxygen and carbonyl oxygen) forms stable chelates with transition metals and lanthanides.[1]

  • Pharmacology: 5-BrSA derivatives show potent antimicrobial and anticancer activities.

Structural Dynamics & Geometric Optimization

The theoretical study of 5-BrSA begins with geometry optimization. The molecule is nearly planar, a conformation locked by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde.[1]

The IMHB Interaction

The IMHB (

11
Computational Protocol: Geometry Optimization

To accurately model this interaction, diffuse functions are required in the basis set to describe the lone pairs on the oxygen and the electron-rich bromine atom.[1]

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)[1][3][4][5]

  • B3LYP: Handles the exchange-correlation energy effectively for organic systems.

  • 6-311: Triple-zeta split valence (improves core/valence description).

  • ++: Diffuse functions (critical for H-bonding and anionic character).

  • G(d,p): Polarization functions (essential for the Br atom and H-bonding directionality).[1]

Visualization: Optimization Workflow

OptimizationWorkflowcluster_checkValidationInputInput Structure(Z-Matrix/Cartesian)MethodLevel of TheoryB3LYP/6-311++G(d,p)Input->MethodCalcSelf-Consistent Field(SCF) CyclesMethod->CalcOutputGlobal Minimum(No Imaginary Freq)Calc->OutputAnalysisBond LengthsBond AnglesIMHB DistanceOutput->Analysis

Figure 1: Standardized geometry optimization workflow for 5-Bromosalicylaldehyde ensuring a true local minimum.

Electronic Landscape: FMO & Reactivity

The chemical stability and optical properties of 5-BrSA are governed by its Frontier Molecular Orbitals (FMOs).[1]

HOMO-LUMO Analysis[1]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the aromatic ring and the phenolic oxygen (π-donor character).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the ring carbons ortho/para to the aldehyde (π-acceptor character).[1]

The energy gap (

4.0 eV and 4.5 eV11
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we can derive key chemical descriptors from the orbital energies.[1]

DescriptorSymbolFormulaPhysical Meaning
Ionization Potential


Energy required to remove an electron.[1]
Electron Affinity


Energy released when adding an electron.[1]
Chemical Hardness


Resistance to charge transfer.[1]
Chemical Potential


Tendency of electrons to escape.[1]
Electrophilicity


Propensity to accept electrons (crucial for biological attack).[1]

Spectroscopic Validation (IR & Raman)

Theoretical frequencies often overestimate experimental values due to the neglect of anharmonicity.[1] A scaling factor (typically 0.961 - 0.967 for B3LYP/6-311++G(d,p)) must be applied.[1]

Key Vibrational Signatures
  • 
     Stretch:  The most diagnostic band.
    
    • Theoretical (Unscaled): ~3600 cm⁻¹[1]

    • Experimental: 3100–3400 cm⁻¹ (Broad band).[1]

    • Cause: The IMHB weakens the O-H bond, lowering the frequency and broadening the peak significantly compared to free phenol.[1]

  • 
     Stretch: 
    
    • Theoretical: ~1680 cm⁻¹[1]

    • Experimental: ~1660 cm⁻¹[1]

    • Note: Conjugation with the aromatic ring and the bromine substituent lowers this frequency compared to aliphatic aldehydes.[1]

  • 
     Stretch: 
    
    • Region: 500–700 cm⁻¹ (Fingerprint region).[1] Useful for confirming the halogen substitution.

Pharmacological Profiling: Molecular Docking

For drug development professionals, the theoretical study extends to in silico interaction with biological targets.[1] 5-BrSA derivatives are often screened against bacterial proteins and serum albumin.

Target Selection
  • Antimicrobial: E. coli DNA Gyrase (e.g., PDB: 1KZN ) or S. aureus DHFR (e.g., PDB: 2W9S ).[1]

  • Transport/Bioavailability: Human Serum Albumin (HSA) (e.g., PDB: 1AO6 ).[1]

Docking Workflow

The docking process predicts the "best fit" orientation (pose) and binding affinity (kcal/mol).[1]

DockingLogicLigandLigand Prep(5-BrSA Optimized .pdb)GridGrid Generation(Active Site Definition)Ligand->GridProteinTarget Prep(Remove H2O, Add Polar H)Protein->GridDockingDocking Algorithm(Lamarckian GA / AutoDock)Grid->DockingAnalysisBinding Affinity (kcal/mol)H-Bond/Hydrophobic InteractionsDocking->Analysis

Figure 2: Molecular docking pipeline for evaluating the biological affinity of 5-BrSA against protein targets.[1]

Experimental & Computational Protocol

To replicate the theoretical profile of 5-Bromosalicylaldehyde, follow this self-validating protocol.

Step 1: Input Preparation

Construct the Z-matrix of 5-BrSA. Ensure the hydroxyl hydrogen is oriented toward the carbonyl oxygen to capture the IMHB (lowest energy conformer).[1]

Step 2: Gaussian/GAMESS Input Setup[1]
  • Route Section: #P B3LYP/6-311++G(d,p) Opt Freq

  • Solvation (Optional but Recommended): Use PCM (Polarizable Continuum Model) if comparing to UV-Vis in solution (e.g., Ethanol or DMSO).[1]

    • Command: SCRF=(PCM, Solvent=Ethanol)[1]

Step 3: Validation Check

Upon completion, search the output file for "Imaginary Frequencies".[1]

  • 0 Imaginary Frequencies: True Minimum (Success).

  • 1+ Imaginary Frequencies: Transition State (Failure – re-optimize geometry).

Step 4: Visualization

Use software like GaussView, Avogadro, or Multiwfn to plot the MEP (Molecular Electrostatic Potential) map.[1][3]

  • Red Regions: Electron-rich (Carbonyl O, Phenolic O) -> Sites for electrophilic attack.[1]

  • Blue Regions: Electron-deficient (H atoms) -> Sites for nucleophilic attack.[1]

References

  • Vertex AI Search. (2025).[1] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. National Institutes of Health (PMC).[1] [Link]

  • ResearchGate. (2023). Structural, electronic features, photoluminescence property, antimicrobial activity and spectral properties of 5-bromosalicylaldehyde derivative. ResearchGate. [Link]

  • MDPI. (2022).[1] Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI Molecules. [Link][1]

  • Asian Journal of Chemistry. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base. Asian Journal of Chemistry. [Link]

The Pharmacological Architecture of Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: March 2026

From Synthesis to Systemic Application: A Technical Guide for Drug Development

Executive Summary

Substituted benzaldehyde oximes represent a versatile scaffold in medicinal chemistry, characterized by the azomethine group (>C=N-OH) attached to a benzene ring. Unlike their aliphatic counterparts, the aromatic system allows for extensive electronic and steric tuning, making them privileged structures for targeting metalloenzymes (Tyrosinase), bacterial fatty acid synthases (FabH), and cholinergic receptors.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of these compounds, providing a roadmap for researchers developing next-generation antimicrobial, anticancer, and neuroprotective agents.

Part 1: Chemical Fundamentals & Synthesis

The biological efficacy of benzaldehyde oximes hinges on the stability and geometry of the oxime moiety. These compounds exist as geometrical isomers (E and Z), with the E-isomer generally being more thermodynamically stable and biologically active due to reduced steric hindrance around the hydroxyl group.

Validated Synthesis Protocols

While classical condensation is standard, "Green Chemistry" methods (Grinding/Microwave) offer higher yields with fewer byproducts, essential for pharmaceutical purity.

Protocol A: Classical Condensation (Standard)
  • Reagents: Substituted benzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate or NaOH (1.5 eq).

  • Solvent: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve aldehyde in ethanol.

    • Add aqueous solution of hydroxylamine HCl and base dropwise.

    • Reflux at 80°C for 2–4 hours (Monitor via TLC).

    • Cool to precipitate crystals; recrystallize from ethanol.

    • Yield: Typically 70–85%.

Protocol B: Solvent-Free Grinding (High Efficiency)
  • Reagents: Substituted benzaldehyde (1 mmol), NH₂OH·HCl (1 mmol), NaOH (1 mmol).

  • Procedure:

    • Combine reactants in a porcelain mortar.

    • Grind vigorously for 5–10 minutes. The mixture will become a paste (exothermic).

    • Wash with cold water to remove salts; filter and dry.

    • Yield: >90% (often within minutes).

Synthesis Pathway Visualization

SynthesisPath Aldehyde Substituted Benzaldehyde (Ar-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (NaOH/NaOAc) Reagents->Intermediate Oxime Benzaldehyde Oxime (Ar-CH=N-OH) Intermediate->Oxime - H2O (Dehydration) Isomers E-Isomer (Major) Z-Isomer (Minor) Oxime->Isomers Isomerization

Caption: General synthesis pathway showing the condensation of benzaldehyde with hydroxylamine to form E/Z oxime isomers.

Part 2: The Pharmacological Spectrum

Antimicrobial Activity: The FabH Target

Substituted benzaldehyde oximes, particularly those with halogen or benzyloxy substitutions, exhibit potent antibacterial activity. A primary mechanism is the inhibition of FabH (β-ketoacyl-acyl carrier protein synthase III) , a key enzyme in bacterial fatty acid biosynthesis.

  • Mechanism: The oxime moiety mimics the transition state of the substrate, while the aromatic tail occupies the active site tunnel of FabH.

  • Key Data:

    • 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde oxime showed an IC₅₀ of 1.7 mM against E. coli FabH.[1][2][3]

    • MIC Values: 3.13–6.25 µg/mL against S. aureus and E. coli.[1][2][3]

Enzyme Inhibition: Tyrosinase & Melanogenesis

One of the most commercially viable applications is Tyrosinase inhibition .[4][5] Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis.[4][5][6]

  • Mechanism: The oxime group (=N-OH) acts as a metal chelator, binding the binuclear copper active site of tyrosinase.

  • SAR Insight:

    • 2,4-dihydroxy and 3,4-dihydroxy substitution patterns are critical. The hydroxyl groups act as competitive substrate mimics (resembling L-DOPA).

    • Potency: Some derivatives show IC₅₀ values comparable to or lower than Kojic Acid (standard reference).

Neuroprotection: AChE Reactivation

While quaternary pyridinium oximes (e.g., 2-PAM) are standard antidotes for organophosphate (OP) poisoning, they lack blood-brain barrier (BBB) permeability.[7]

  • Innovation: Uncharged substituted benzaldehyde oximes (e.g., mono- and di-hydroxy derivatives) are emerging as BBB-permeable reactivators. They can reactivate OP-inhibited Acetylcholinesterase (AChE) by nucleophilic attack on the phosphorylated serine residue.

Part 3: Structure-Activity Relationship (SAR) Analysis[8]

Understanding the SAR is crucial for optimizing lead compounds. The benzene ring offers three zones for substitution, each affecting biological outcomes differently.

The SAR Map
  • Ortho (2-position): Steric influence. Hydroxyl groups here often enhance chelation (Tyrosinase) but may hinder binding in tight enzymatic pockets (FabH) unless the group is small (F, OH).

  • Meta (3-position): Electronic tuning. Electron-withdrawing groups (NO₂, Cl) here increase the acidity of the oxime proton, potentially enhancing reactivity.

  • Para (4-position): Primary binding interaction. Bulky lipophilic groups (Benzyloxy, Phenyl) here drastically improve antibacterial potency by increasing membrane permeability and hydrophobic pocket occupancy.

SAR Visualization

SAR_Map cluster_activity Biological Outcomes cluster_subs Substituent Effects Core Benzaldehyde Oxime Core (Ph-CH=N-OH) Para_Bulk Para-Substitution (R4) Bulky/Lipophilic (e.g., Benzyloxy) Increases Hydrophobic Binding Core->Para_Bulk Ortho_OH Ortho/Para-OH (R2, R4) Phenolic Hydroxyls Critical for Copper Chelation Core->Ortho_OH Halogens Halogenation (Cl, I) Electron Withdrawing Increases Lipophilicity & Acidity Core->Halogens AntiBac Antibacterial (FabH) Target: Fatty Acid Synthesis Tyro Tyrosinase Inhibition Target: Copper Chelation AntiCan Anticancer Target: Mitochondria/Apoptosis Para_Bulk->AntiBac High Correlation Para_Bulk->AntiCan Moderate Correlation Ortho_OH->Tyro Strong Correlation Halogens->AntiBac Enhances Potency

Caption: SAR map illustrating how specific substitutions on the benzaldehyde oxime core drive distinct biological activities.

Part 4: Experimental Protocols

Tyrosinase Inhibition Assay (Standardized)

This protocol validates the skin-whitening and melanoma-targeting potential of your derivatives.

Principle: Measurement of the rate of oxidation of L-DOPA to Dopaquinone (forming colored Dopachrome) by Mushroom Tyrosinase.[6]

Materials:

  • Phosphate Buffer (0.1 M, pH 6.8).[6]

  • Mushroom Tyrosinase (30 U/mL).[6]

  • L-DOPA (10 mM, freshly prepared).[6]

  • Test Compound (dissolved in DMSO).[6]

  • Reference Standard: Kojic Acid.[4][5]

Workflow:

  • Plate Setup (96-well):

    • Test Well: 20 µL Test Compound + 100 µL Buffer + 40 µL Tyrosinase.

    • Control Well: 20 µL DMSO + 100 µL Buffer + 40 µL Tyrosinase.[6]

    • Blank: Buffer only (no enzyme).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 40 µL L-DOPA solution to all wells.

  • Measurement: Monitor absorbance at 475 nm (or 510 nm) kinetically for 30 minutes.

  • Calculation:

    
    
    
Quantitative Activity Data (Reference Table)
Compound ClassSubstitution PatternTarget / AssayActivity MetricReference
Benzyloxy Oxime 3-((2,4-dichloro)benzyloxy)E. coli FabHIC₅₀: 1.7 mM[1]
Hydroxy Oxime 3,4-dihydroxyMushroom TyrosinaseIC₅₀: 0.3 µM[2]
Hydroxy Oxime 2,4-dihydroxyMushroom TyrosinaseCompetitive Inhibitor[3]
Uncharged Oxime 2-NMe₃-6-OHAChE (OP-inhibited)Reactivation > 2-PAM[4]

Part 5: Future Perspectives

The field is moving towards hybrid pharmacophores . Coupling the benzaldehyde oxime scaffold with other bioactive moieties (e.g., coumarins, triazoles) is a promising strategy to overcome resistance mechanisms in bacteria and cancer cells. Furthermore, the development of uncharged oximes capable of crossing the blood-brain barrier represents the frontier in treating neurodegenerative diseases and chemical weapon poisoning.

References

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. Link

  • Catalytic detoxification of nerve agent and pesticide organophosphates by butyrylcholinesterase assisted with non-pyridinium oximes. Biochemical Journal. Link

  • Antitumor activity of benzaldehyde. Cancer Treatment Reports. Link

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules. Link

Sources

Methodological & Application

Application of 5-Bromo-2-hydroxybenzaldehyde oxime in heavy metal ion detection.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and scientists on the application of 5-Bromo-2-hydroxybenzaldehyde oxime as a chromogenic sensor for the detection of heavy metal ions. This document provides in-depth scientific principles, detailed experimental protocols, and expert insights into the methodology.

Introduction: The Imperative for Rapid Heavy Metal Sensing

Heavy metal contamination in environmental and biological systems represents a significant threat to public health and ecological stability.[1] The bioaccumulation of ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺) can lead to severe health issues, necessitating the development of reliable, sensitive, and accessible detection methods.[2] While conventional analytical techniques like atomic absorption spectroscopy offer high accuracy, they are often costly, lab-based, and require specialized personnel.[3] This creates a critical need for simpler, portable, and rapid screening tools.[2]

Colorimetric sensors have emerged as a powerful alternative, offering visual and spectrophotometric detection of target analytes through a color change.[4][5] The core of this technology lies in the design of specific chromogenic reagents or ionophores that selectively bind to metal ions.[6] Salicylaldehyde derivatives are a well-established class of chelating agents, with their hydroxyl and aldehyde groups providing an effective binding pocket for metal cations. The conversion of the aldehyde to an oxime group (-CH=NOH) further enhances this capability, introducing an additional nitrogen donor atom that can participate in coordination.[6]

This application note details the use of 5-Bromo-2-hydroxybenzaldehyde oxime (BHBO) as a selective colorimetric sensor for heavy metal ions. The strategic placement of the electron-withdrawing bromine atom on the aromatic ring influences the acidity of the phenolic hydroxyl group and the electronic properties of the entire molecule, fine-tuning its sensitivity and selectivity for specific metal ions.[7]

Principle of Detection: Chelation-Induced Chromatic Shift

The detection mechanism of 5-Bromo-2-hydroxybenzaldehyde oxime is based on the formation of a stable coordination complex with a target heavy metal ion. The molecule acts as a bidentate ligand, where the deprotonated phenolic oxygen and the nitrogen atom of the oxime group coordinate with the metal ion. This chelation event constrains the molecular structure and alters the π-electron system of the conjugated molecule.

This change in electronic configuration results in a shift in the maximum absorption wavelength (λmax) of the molecule, typically from the ultraviolet to the visible region, producing a distinct color change. The intensity of this color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via UV-Visible spectrophotometry.

Caption: Proposed chelation of a metal ion (M²⁺) by 5-Bromo-2-hydroxybenzaldehyde oxime.

Methodology and Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime

While commercially available, BHBO can be synthesized from its aldehyde precursor.[8][9] This protocol provides a standard oximation procedure.

A. Rationale: This synthesis involves a condensation reaction between the aldehyde group of 5-bromo-2-hydroxybenzaldehyde and hydroxylamine. The reaction is typically carried out in a basic medium to deprotonate the hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine to attack the carbonyl carbon.

B. Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1)[10]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

C. Procedure:

  • Dissolve 1.0 g of 5-bromo-2-hydroxybenzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of 0.4 g of hydroxylamine hydrochloride and 0.3 g of NaOH in 5 mL of water.

  • Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution dropwise with stirring.

  • Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Bromo-2-hydroxybenzaldehyde oxime crystals.[11]

Protocol 2: Preparation of Reagents and Stock Solutions

A. Rationale: Accurate preparation of stock solutions is critical for quantitative analysis. A non-aqueous, polar solvent is required for the organic sensor molecule, while metal salts are dissolved in deionized water. A buffer is necessary to maintain a constant pH, which is crucial for the deprotonation of the phenolic group and ensuring reproducible complex formation.

B. Materials:

  • Synthesized or commercial 5-Bromo-2-hydroxybenzaldehyde oxime (BHBO)

  • Dimethylformamide (DMF) or Ethanol (Spectroscopic grade)

  • Certified Atomic Absorption Standards (1000 ppm) for various metal ions (e.g., Ni²⁺, Pb²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺)

  • HEPES buffer, Acetate buffer, or Phosphate buffer solutions (depending on the optimal pH)

  • Deionized water (18.2 MΩ·cm)

C. Procedure:

  • BHBO Sensor Stock (1 mM): Accurately weigh the required amount of BHBO and dissolve it in DMF or ethanol to prepare a 1 mM stock solution. Store this solution in a dark, airtight container.

  • Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of each metal ion by diluting the 1000 ppm commercial standards in deionized water.

  • Working Solutions: Prepare fresh working solutions of the sensor and metal ions by diluting the stock solutions with the appropriate solvent (DMF/ethanol for sensor, water for ions) and buffer on the day of the experiment.

Protocol 3: Spectrophotometric Detection and Selectivity Analysis

A. Rationale: This protocol establishes the general workflow for testing the sensor's response. The selectivity screening is the first critical step to identify the primary target ion for the sensor. The ion that produces the most significant and distinct spectral change is selected for further quantitative studies.

B. Procedure:

  • To a series of 1.5 mL cuvettes, add 900 µL of the desired buffer solution (e.g., HEPES, pH 7.4).

  • Add 50 µL of the BHBO sensor working solution (e.g., 200 µM) to each cuvette and mix gently.

  • Record the UV-Vis absorption spectrum of the sensor-only solution (this will serve as the blank).

  • To each cuvette, add 50 µL of a different metal ion working solution (e.g., 2 mM), ensuring a final metal ion concentration that is in excess relative to the sensor.

  • Incubate the solutions for 5-10 minutes at room temperature to allow for complete complex formation.

  • Measure the UV-Vis absorption spectrum for each solution from 300 nm to 700 nm.

  • Observe the color change visually and identify the metal ion that causes the most prominent shift in the absorption spectrum.

cluster_workflow Experimental Workflow prep 1. Add Buffer to Cuvette add_sensor 2. Add BHBO Sensor Solution prep->add_sensor blank 3. Measure Blank (Absorbance) add_sensor->blank add_metal 4. Add Metal Ion Sample blank->add_metal incubate 5. Incubate for Complex Formation add_metal->incubate measure 6. Measure Final Absorbance incubate->measure analyze 7. Analyze Data (Color Change & Spectrum) measure->analyze

Caption: Step-by-step workflow for the colorimetric detection of heavy metal ions.

Protocol 4: Quantitative Analysis and Limit of Detection (LOD)

A. Rationale: Once the target ion is identified, a calibration curve is constructed to establish the relationship between absorbance and concentration. This allows for the determination of unknown concentrations and calculation of the sensor's sensitivity (LOD).

B. Procedure:

  • Prepare a series of solutions containing a fixed concentration of the BHBO sensor and varying concentrations of the target metal ion (e.g., 0-100 µM).

  • Follow steps 1, 2, 5, and 6 from Protocol 3 for each concentration.

  • Plot the absorbance at the new λmax (the peak of the complex) against the concentration of the metal ion.

  • Perform a linear regression on the data points in the linear range of the curve.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where:

    • σ is the standard deviation of the blank measurement (sensor solution without the metal ion).

    • S is the slope of the calibration curve.

Performance Characteristics

The performance of a sensor based on a salicylaldehyde derivative is highly dependent on the specific metal ion and experimental conditions. Based on analogous compounds reported in the literature, the expected performance of BHBO is summarized below.[12][13][14][15]

Parameter Target Ion: Ni(II) Target Ion: Pb(II) Target Ion: Al(III) Target Ion: Ti(IV)
Optimal pH 5.5 - 7.57.0 - 9.03.0 - 7.03.0 - 5.0
λmax of Complex ~440 nm~415 nm~390 nm~390 nm
Visual Color GreenGreen-YellowYellowOrange
Linear Range (µg/mL) 0.1 - 2.61.0 - 16.50.05 - 0.750.2 - 2.9
Molar Absorptivity (L mol⁻¹cm⁻¹) ~2.0 x 10⁴~1.1 x 10⁴~2.7 x 10⁴~1.4 x 10⁴
Calculated LOD (µM) ~0.1 µM~0.5 µM~0.2 µM~0.3 µM
Note: These values are illustrative, based on published data for similar 5-bromo-2-hydroxybenzaldehyde derivatives, and must be determined experimentally for the oxime.

Expert Insights and Troubleshooting

  • Causality of pH Selection: The operational pH is the most critical parameter. A basic pH may be required to deprotonate the phenolic hydroxyl group (pKa ~7-8), making it a stronger ligand.[7] However, at very high pH, metal ions may precipitate as hydroxides. An acidic pH might be optimal for highly charged ions like Al³⁺ or Ti⁴⁺.[12][13] A thorough pH titration experiment is essential for optimization.

  • Solvent Effects: While DMF and ethanol are common solvents, their polarity can influence the stability of the complex and the position of the λmax. Consistency in the solvent system is key for reproducibility.

  • Managing Interference: Other metal ions can be a source of interference. If multiple ions produce a color change, selectivity can be enhanced by using masking agents. For instance, fluoride ions can be used to mask Fe³⁺ or Al³⁺, allowing for the selective detection of other ions.[13]

  • Trustworthiness of Protocol: This protocol is self-validating through the inclusion of blank measurements, the generation of a linear calibration curve (R² > 0.99), and the testing of selectivity against a panel of common metal ions. Consistent results across multiple runs will establish the trustworthiness of the assay.

Conclusion

5-Bromo-2-hydroxybenzaldehyde oxime is a promising and readily accessible chemical probe for the development of colorimetric heavy metal ion sensors. Its synthesis is straightforward, and the proposed detection mechanism is based on well-established principles of coordination chemistry. The protocols outlined here provide a comprehensive framework for researchers to synthesize, characterize, and apply this sensor for the selective and sensitive quantification of toxic heavy metals in various samples, contributing to the advancement of environmental and health monitoring.

References

  • Highly selective detection of heavy metal ions in food and water using a 5-BHAHS@NC/MnO 2 -based electrochemical sensor. Biochemical Engineering Journal.
  • Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Journal of Chemical and Pharmaceutical Research.
  • Direct Spectrophotometric determination of Aluminum (III) using 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-P. IOSR Journal of Applied Chemistry.
  • Direct Spectrophotometric Determination of Ni (II) Using 5- Bromo-2- hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone. IOSR Journal of Applied Chemistry.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

  • Highly Selective Detection of Heavy Metal Ions in Food and Water Using a 5-BHAHS@NC/MnO2-Based Electrochemical Sensor. ResearchGate. Available at: [Link]

  • Direct spectrophotometric determination of Pb (II) in alloy, Biological and water samples using 5-bromo-2-hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone. ResearchGate. Available at: [Link]

  • Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Evergreen. Available at: [Link]

  • Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. MDPI. Available at: [Link]

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. Available at: [Link]

  • Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. RSC Publishing. Available at: [Link]

  • Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications. PubMed. Available at: [Link]

  • Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. Available at: [Link]

  • Recent advances in chemically and biologically synthesized nanostructures for colorimetric detection of heavy metal. Journal of King Saud University - Science. Available at: [Link]

  • A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. MDPI. Available at: [Link]

  • 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone. ResearchGate. Available at: [Link]

  • 2-Bromo-5-hydroxybenzaldehyde (2973-80-0). Chemchart. Available at: [Link]

  • Advancements in Mercury-Free Electrochemical Sensors for Iron Detection: A Decade of Progress in Electrode Materials and Modifications. MDPI. Available at: [Link]

Sources

Use of 5-Bromo-2-hydroxybenzaldehyde oxime in the preparation of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Bromo-2-hydroxybenzaldehyde Oxime in Pharmaceutical Synthesis

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (5-Br-Sal-Ox) represents a high-value "bifunctional pivot" in medicinal chemistry. Its utility stems from two orthogonal reactive handles: the aryl bromide (enabling palladium-catalyzed cross-couplings) and the salicylaldoxime moiety (enabling heterocycle formation, dehydration to nitriles, or metal chelation).

This guide provides validated protocols for transforming this scaffold into key pharmaceutical intermediates:

  • 5-Bromo-2-hydroxybenzonitrile (via Dehydration): A precursor for agrochemicals and anti-inflammatory agents.

  • Copper(II) Bioactive Complexes (via Chelation): Scaffolds for antimicrobial and anticancer screening.

  • 2-(Aminomethyl)-4-bromophenol (via Reduction): A building block for "privileged structures" in kinase inhibitors.

Strategic Utility & Reaction Pathways

The strategic value of 5-Br-Sal-Ox lies in its ability to access divergent chemical spaces. Unlike simple benzaldehydes, the oxime functionality protects the carbonyl while offering a direct pathway to nitrogen-containing heterocycles and nitriles.

Pathway Visualization

ReactionPathways Start 5-Bromo-2-hydroxy- benzaldehyde Oxime Nitrile 5-Bromo-2-hydroxy- benzonitrile Start->Nitrile Dehydration (Ac2O, Reflux) Amine 2-(Aminomethyl)- 4-bromophenol Start->Amine Reduction (Zn/HCl or H2/Pd) Complex Cu(II) Bis-Chelate Complex Start->Complex Coordination (Cu(OAc)2) Suzuki Biaryl Scaffolds (Drug Precursors) Nitrile->Suzuki Suzuki Coupling (-Br Handle) Amine->Suzuki Suzuki Coupling (-Br Handle)

Caption: Divergent synthesis pathways from 5-Bromo-2-hydroxybenzaldehyde oxime. The oxime serves as a gateway to nitriles, amines, and metal scaffolds.

Protocol A: Dehydration to 5-Bromo-2-hydroxybenzonitrile

Context: The conversion of aldoximes to nitriles is a classic transformation. 5-Bromo-2-hydroxybenzonitrile is a structural analog of the herbicide Bromoxynil and a precursor for benzofuran derivatives used in anti-arrhythmic drugs.

Mechanism: The reaction proceeds via an O-acylated intermediate using acetic anhydride, followed by thermal elimination of acetic acid.

Materials
  • Substrate: 5-Bromo-2-hydroxybenzaldehyde oxime (10.0 mmol, 2.16 g)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 mL, excess)
    
  • Catalyst: Sodium Acetate (Fused, 1.0 g)

  • Solvent: None (Neat reaction) or Toluene (if temperature control is required)

Step-by-Step Procedure
  • Setup: In a 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a calcium chloride guard tube, place 2.16 g of the oxime.

  • Addition: Add 1.0 g of fused sodium acetate and 5.0 mL of acetic anhydride.

  • Reflux: Heat the mixture to reflux (

    
     bath temperature) for 2–3 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The oxime spot (

      
      ) should disappear, replaced by a less polar nitrile spot (
      
      
      
      ).
  • Hydrolysis (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly into 50 mL of crushed ice/water with vigorous stirring. This hydrolyzes the excess anhydride and the intermediate phenolic ester.

  • Neutralization: If the phenol remains acetylated (common), add 10 mL of 10% NaOH to the aqueous mixture and stir for 30 mins, then acidify with dilute HCl to pH 3 to precipitate the free phenol-nitrile.

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from aqueous ethanol.

Expected Yield: 85–92% Characterization: IR (KBr):


 stretch at 

.

Protocol B: Synthesis of Bioactive Cu(II) Complexes

Context: Transition metal complexes of salicylaldoximes exhibit potent cytotoxicity against cancer cell lines (e.g., HCT-116) and antimicrobial activity. The 5-bromo substituent enhances lipophilicity, improving membrane permeability.

Materials
  • Ligand: 5-Bromo-2-hydroxybenzaldehyde oxime (2.0 mmol, 0.432 g)

  • Metal Salt: Copper(II) Acetate Monohydrate (1.0 mmol, 0.200 g)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step Procedure
  • Ligand Solution: Dissolve 0.432 g of the oxime in 20 mL of warm methanol (

    
    ). Ensure complete dissolution.
    
  • Metal Addition: Dissolve 0.200 g of

    
     in 10 mL of methanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring.
    
  • Reaction: A color change (usually to dark green or brown) indicates complexation. Reflux the mixture for 2 hours.

  • Precipitation: Cool the solution to room temperature. The complex typically precipitates. If not, reduce volume by 50% using a rotary evaporator.

  • Filtration: Filter the solid complex. Wash with cold methanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted ligand.
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Structure: The product is typically a bis-chelate:


.
Application:  Stock solutions (DMSO) of this complex can be used directly in MTT assays for antiproliferative screening.

Protocol C: Reduction to 2-(Aminomethyl)-4-bromophenol

Context: Reduction of the oxime yields the primary amine. This "aminomethyl phenol" scaffold is a privileged structure found in Mannich-base type drugs and ligands for asymmetric catalysis (Salan ligands).

Materials
  • Substrate: 5-Bromo-2-hydroxybenzaldehyde oxime (5.0 mmol, 1.08 g)

  • Reductant: Zinc Dust (Activated, 20.0 mmol, 1.3 g)

  • Acid: Acetic Acid (glacial, 15 mL) or HCl (4M)

  • Alternative:

    
     (1 atm) with 10% Pd/C (for cleaner workup, though Br can be labile). Recommendation: Use Zn/AcOH to preserve the Aryl-Bromide bond.
    
Step-by-Step Procedure (Zn/AcOH Method)
  • Dissolution: Dissolve the oxime (1.08 g) in 15 mL of glacial acetic acid.

  • Activation: Add activated Zinc dust in small portions over 30 minutes while stirring at room temperature. The reaction is exothermic; use a water bath if temp exceeds

    
    .
    
  • Stirring: Stir vigorously for 4–6 hours.

  • Filtration: Filter off the unreacted Zinc through a Celite pad. Wash the pad with methanol.[1]

  • Workup: Concentrate the filtrate. Dilute with water (30 mL) and basify with Ammonium Hydroxide (

    
    ) to pH 9.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over

    
     and evaporate.
    
  • Storage: The amine is sensitive to oxidation. Store under nitrogen or convert immediately to the HCl salt by bubbling HCl gas through an ethereal solution.

Analytical Validation Data

To ensure protocol integrity, compare your products against these standard physicochemical markers.

CompoundAppearanceMelting Point (

)
Key IR Signal (

)
Key

NMR Signal (DMSO-

)
Oxime (Start) White/Off-white solid126–1283300 (OH), 1620 (C=N)

8.15 (s, 1H, HC=N), 11.2 (s, OH)
Nitrile (Prod A) Beige crystalline solid190–1922230 (C

N), 3250 (OH)

10.8 (s, 1H, Phenol OH)
Amine (Prod C) Pale yellow solid135–138 (HCl salt)3400 (NH2), 2900 (CH2)

3.85 (s, 2H,

)

References

  • Synthesis of Salicylaldoximes: Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet. Link

  • Nitrile Synthesis via Dehydration: H. Saikia et al. "Microwave assisted synthesis of nitriles from aldehydes." Tetrahedron Letters, 2009.
  • Biological Activity of Cu(II) Complexes: S. J. Patel et al. "Synthesis and Antimicrobial Activity of 5-Bromo-2-hydroxybenzaldehyde Oxime Metal Complexes." International Letters of Chemistry, Physics and Astronomy, 2013. Link

  • Benzisoxazole Chemistry: Z. Li et al. "Recent Advances in the Synthesis of 1,2-Benzisoxazoles." Molecules, 2021.[2] Link

  • Oxime Reduction Protocols: J. March. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Standard Zn/AcOH reduction methodology).

Sources

Analytical Profile & Determination Protocol: 5-Bromo-2-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Bromo-2-hydroxybenzaldehyde oxime (5-Br-Sal-Ox) is a critical Schiff base ligand used extensively in coordination chemistry and pharmaceutical synthesis. It serves as a precursor for biologically active metallo-pharmaceuticals (anticancer, antimicrobial) and as a specific chelating agent for transition metals (Cu, Ni, Co).

This guide provides a definitive analytical framework for the characterization and quantification of 5-Br-Sal-Ox. Unlike generic protocols, this document addresses the specific physicochemical challenges of this analyte, including its potential for E/Z isomerism and the necessity of pH control to suppress phenolic ionization during chromatography.

Chemical Identity
ParameterDetail
IUPAC Name (E)-5-bromo-2-hydroxybenzaldehyde oxime
CAS Number 82486-43-9
Molecular Formula

Molecular Weight 216.03 g/mol
Solubility Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in Chloroform; Insoluble in Water.[1]
pKa (Predicted) ~8.5 (Phenolic OH), ~11 (Oxime OH)

Qualitative Characterization (Structure Verification)

Before quantification, the identity of the analyte must be confirmed using the following spectroscopic fingerprints.

Infrared Spectroscopy (FTIR)

The presence of intramolecular hydrogen bonding (between the phenolic -OH and the oxime nitrogen) is a defining feature.

  • 3300–3400 cm⁻¹ (Broad): Phenolic O-H stretch (often broadened due to H-bonding).

  • 3100–3200 cm⁻¹: Oxime O-H stretch.

  • 1615–1630 cm⁻¹: C=N (Azomethine) stretching vibration (Distinct from the C=O of the aldehyde precursor at ~1660 cm⁻¹).

  • 950–1000 cm⁻¹: N-O stretching vibration.

  • ~600–700 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended due to solubility and exchange suppression).
  • 
     11.5–12.0 ppm (Singlet, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     10.5–11.0 ppm (Singlet, 1H):  Oxime =N-OH (Exchangeable).
    
  • 
     8.1–8.3 ppm (Singlet, 1H):  Azomethine proton (-CH=N-). Critical diagnostic peak.
    
  • 
     6.8–7.8 ppm (Multiplet, 3H):  Aromatic protons (Coupling pattern consistent with 1,2,4-substitution).
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     215/217 
    
    
    
    .
  • Isotopic Pattern: A distinctive 1:1 doublet ratio for peaks at 215 and 217 confirms the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br).

Quantitative Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Status: Gold Standard for Purity & Assay. Principle: Reversed-phase separation using an acidic mobile phase to suppress the ionization of the phenolic group and maintain the oxime in a neutral state, ensuring sharp peak shape.

Chromatographic Conditions
ParameterSpecification
Column C18 (Octadecylsilane), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 25°C (Ambient)
Detection UV-Vis Diode Array (DAD) at 254 nm (reference) and 300 nm (specific)
Run Time ~10–12 minutes
Retention Time ~5.5–6.5 minutes (Precursor aldehyde typically elutes earlier or later depending on pH; oxime is generally more polar than the aldehyde but less polar than impurities).
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 1 mL of 85% Phosphoric acid in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane.

  • Standard Preparation: Dissolve 10 mg of reference standard 5-Br-Sal-Ox in 10 mL of Methanol (Stock A: 1000 µg/mL). Dilute Stock A with Mobile Phase to obtain working standards (e.g., 10, 20, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in Methanol. Sonicate for 5 minutes. Dilute with Mobile Phase to target concentration.

  • System Suitability: Inject the 50 µg/mL standard 5 times.

    • RSD of Area: < 2.0%

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 2000[2][3]

Note on Isomers: Oximes can exist as syn (Z) and anti (E) isomers. In 5-Br-Sal-Ox, the intramolecular H-bond stabilizes the E-isomer. If a small secondary peak appears adjacent to the main peak with an identical UV spectrum, it is likely the minor isomer. For assay purposes, integrate both peaks if resolution is < 1.5; otherwise, quantify the main peak.

Method B: UV-Vis Spectrophotometry

Status: Rapid Routine Analysis (Screening). Principle: Direct measurement of the conjugated


-system.
  • Solvent: Methanol (Spectroscopic Grade).

  • 
    :  Scan from 200–400 nm. The compound typically exhibits a maximum around 235 nm  (benzene ring) and a shoulder/peak at 300–310 nm  (conjugated imine).
    
  • Protocol:

    • Prepare a blank (Methanol).

    • Prepare a standard curve (2–20 µg/mL).

    • Measure Absorbance at 305 nm (more specific than 235 nm).

    • Linearity:

      
      .
      

Synthesis & Reference Material Generation

For labs requiring in-house reference standards, the following synthesis is robust and high-yield.

Reaction:



Protocol:

  • Dissolve 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (0.76 g, 11 mmol) and Sodium Acetate (1.0 g, 12 mmol) dissolved in minimal water.

  • Reflux for 2–3 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

  • Cool to room temperature. Pour into ice-cold water.

  • Filter the white/off-white precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade needles.

Visualization of Workflows

Analytical Logic Flow

This diagram illustrates the decision-making process for analyzing 5-Br-Sal-Ox.

AnalyticalWorkflow Start Sample: 5-Br-Sal-Ox Solubility Solubility Check (Dissolve in MeOH) Start->Solubility Qual Qualitative ID (FTIR / MS) Solubility->Qual QuantMethod Select Quant Method Qual->QuantMethod HPLC Method A: RP-HPLC (Purity & Assay) QuantMethod->HPLC High Precision UV Method B: UV-Vis (Rapid Screening) QuantMethod->UV Rough Est. Data Data Analysis (Integration/Absorbance) HPLC->Data UV->Data Report Final Report (Purity %) Data->Report

Caption: Analytical decision matrix for the identification and quantification of 5-Bromo-2-hydroxybenzaldehyde oxime.

Synthesis & Isomerism

This diagram depicts the chemical transformation and the structural stabilization of the target isomer.

SynthesisReaction Aldehyde 5-Bromo-salicylaldehyde (C=O) Reaction Reflux (EtOH) - H2O Aldehyde->Reaction Reagent NH2OH + NaOAc Reagent->Reaction Oxime 5-Br-Sal-Oxime (Target) Reaction->Oxime HBond Intramolecular H-Bond Stabilizes E-isomer Oxime->HBond

Caption: Synthetic pathway converting the aldehyde to the oxime, highlighting the thermodynamic stabilization of the product.

References

  • SIELC Technologies. (2018). HPLC Separation of 5-Bromosalicylaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135497889, 5-bromo-2-hydroxybenzaldehyde oxime. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. Retrieved from [Link]

Sources

Application Note: FT-IR and NMR Spectral Analysis of 5-Bromo-2-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime or 5-Br-salox) is a highly versatile bidentate ligand. It is extensively utilized in coordination chemistry for the synthesis of polynuclear transition metal clusters, in hydrometallurgy as a highly selective metal extractant, and as a critical intermediate in active pharmaceutical ingredient (API) synthesis [1].

Accurate structural elucidation of 5-Br-salox is paramount before its deployment in complex synthetic workflows. This application note provides a comprehensive, causality-driven guide to the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral analysis of 5-Br-salox. By understanding the electronic and steric microenvironments—specifically the inductive effects of the halogen and the thermodynamics of intramolecular hydrogen bonding—researchers can establish a self-validating framework for purity and structural confirmation [2].

Mechanistic Insights & Spectral Causality

To interpret the spectral data of 5-Br-salox accurately, one must understand the underlying molecular physics governing the signal outputs.

Intramolecular Hydrogen Bonding (FT-IR & ¹H NMR)

The proximity of the phenolic hydroxyl group (-OH) at the C-2 position to the oxime nitrogen (-C=N-OH) facilitates the formation of a stable, six-membered intramolecular hydrogen-bonded ring.

  • FT-IR Causality: This hydrogen bonding weakens the O-H covalent bond, lowering its force constant. Consequently, the O-H stretching frequency shifts to a lower wavenumber and broadens significantly (typically spanning 3100–3350 cm⁻¹) compared to a free hydroxyl group.

  • NMR Causality: In the ¹H NMR spectrum, the hydrogen-bonded phenolic proton is highly deshielded due to the electron-withdrawing nature of the adjacent nitrogen lone pair, pushing its chemical shift significantly downfield (~10.2 ppm).

Inductive Effects of the Bromine Substituent (¹H & ¹³C NMR)

The bromine atom at the C-5 position exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic


-system.
  • This decreases the electron density at the adjacent C-4 and C-6 positions, resulting in a distinct downfield shift of the H-4 and H-6 protons relative to an unsubstituted salicylaldoxime molecule.

  • Furthermore, the heavy-atom effect of bromine heavily shields the C-5 carbon, pushing its ¹³C resonance upfield to approximately 110 ppm [3].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in QA/QC checkpoints ensure that spectral artifacts are identified and mitigated during data acquisition.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify functional groups and confirm the presence of the oxime and carbon-halogen bonds in the solid state.

  • Crystal Preparation: Ensure the 5-Br-salox sample is thoroughly dried in a vacuum desiccator for 12 hours to eliminate residual moisture, which would otherwise mask the critical O-H stretching region.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) to account for atmospheric CO₂ and ambient humidity.

  • Sample Application: Place ~2 mg of the solid compound onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (usually ~80-100 psi). Crucial Step: Insufficient pressure leads to artificially low signal-to-noise ratios, particularly for the rigid C-Br stretch.

  • Data Acquisition & Processing: Scan the sample using the same parameters as the background. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

Protocol B: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Objective: To map the carbon backbone and confirm the specific 1,2,5-trisubstitution pattern of the aromatic ring.

  • Solvent Selection: Use Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. DMSO-d₆ is chosen over CDCl₃ to disrupt intermolecular aggregation and clearly resolve the oxime and phenolic protons.

  • Sample Preparation: Dissolve 15–20 mg of 5-Br-salox in 0.6 mL of DMSO-d₆.

    • Self-Validation Check: Inspect the solution. It must be completely clear. Particulates will distort the magnetic field homogeneity, leading to broadened peaks.

  • ¹H NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire data at 298 K using a 400 MHz or 500 MHz spectrometer. Use a standard pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (zgpg30). Due to the low natural abundance of ¹³C, run a minimum of 1024 scans with a D1 of 2 seconds to ensure the quaternary carbons (C-OH, C-Br, C=N) fully relax and are detectable.

Data Presentation & Spectral Assignments

The following tables summarize the expected quantitative data for synthesized 5-Br-salox, serving as a reference standard for structural validation.

Table 1: FT-IR Spectral Assignments (Solid State, ATR)
Wavenumber (cm⁻¹)Peak ShapeFunctional Group AssignmentMechanistic Note
3150 – 3350Broad, StrongO-H stretch (Phenolic & Oxime)Broadening due to strong intramolecular H-bonding.
1620Sharp, MediumC=N stretch (Imine)Confirms successful oximation of the aldehyde.
1590, 1480Sharp, StrongC=C stretch (Aromatic)Skeletal vibrations of the benzene ring.
1245Sharp, StrongC-O stretch (Phenolic)Shifted slightly due to the electron-withdrawing Br.
990Sharp, MediumN-O stretchCharacteristic of the oxime moiety [2].
1075Sharp, StrongC-Br stretchConfirms halogenation at the 5-position.
Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.52Singlet (s)1H-Oxime -OH
10.25Singlet (s)1H-Phenolic -OH
8.31Singlet (s)1H--CH=N- (Imine proton)
7.74Doublet (d)1H~ 2.5Ar-H (H-6, meta-coupling)
7.42Doublet of doublets (dd)1H~ 8.5, 2.5Ar-H (H-4, ortho & meta)
6.91Doublet (d)1H~ 8.5Ar-H (H-3, ortho-coupling)
Table 3: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
155.2QuaternaryC-2 (Attached to Phenolic OH)
147.8CHC-7 (Imine Carbon, -C=N-)
133.4CHC-4 (Aromatic)
130.1CHC-6 (Aromatic)
119.5QuaternaryC-1 (Attached to Oxime group)
118.2CHC-3 (Aromatic)
110.4QuaternaryC-5 (Attached to Bromine)

Workflow and Mechanistic Visualizations

SpectralWorkflow A 5-Br-salox Sample Prep B ATR-FTIR Spectroscopy A->B Solid State C NMR Spectroscopy (DMSO-d6) A->C Solution State D Data Integration & Validation B->D C->D

Fig 1. Workflow for the dual-state spectral characterization of 5-bromo-2-hydroxybenzaldehyde oxime.

CoordinationMechanism L Ligand: 5-Br-salox (Intramolecular H-Bonding) D Deprotonation (Phenolic OH) L->D Base addition C O,N-Chelate Complex (Spectral Shift Observed) D->C Coordination M Metal Cation (e.g., Cu2+, Mn3+) M->C Metal binding

Fig 2. Mechanistic pathway of 5-Br-salox deprotonation and subsequent transition metal coordination.

References

  • Title: Solvent-Dependent Oxime–Azide and Oxime–Nitrile Coupling Source: ResearchGate URL
  • Title: Synthesis of oxime from a renewable resource for metal extraction Source: ResearchGate URL
  • Title: Recovery of molybdenum from uranium bearing solution by solvent extraction with 5-Nonylsalicylaldoxime Source: ResearchGate URL

Troubleshooting & Optimization

The Application Scientist's Desk: Oxime Synthesis Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzaldehyde oximes. This resource is designed for researchers and drug development professionals who require high-yield, stereochemically defined oximes for downstream applications such as the Beckmann rearrangement or heterocycle synthesis.

Below, you will find our validated mechanistic workflows, self-validating experimental protocols, and a comprehensive troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Workflow & Pathway Visualization

The formation of a benzaldehyde oxime via the condensation of a substituted benzaldehyde with hydroxylamine is a classic two-step addition-elimination reaction. The reaction is highly pH-dependent. The initial step involves the nucleophilic attack of the free hydroxylamine base on the protonated carbonyl carbon to form a transient carbinolamine intermediate . This is followed by acid-catalyzed dehydration to yield the oxime, which typically forms as a mixture of geometrical isomers (E/Z), with the (Z)-isomer being thermodynamically favored due to steric factors (1[1]).

Mechanism Aldehyde Substituted Benzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack (pH 4.5-6.0) NH2OH Hydroxylamine (Free Base) NH2OH->Carbinolamine Z_Oxime (Z)-Oxime Major Isomer Carbinolamine->Z_Oxime Dehydration (-H2O) E_Oxime (E)-Oxime Minor Isomer Carbinolamine->E_Oxime Dehydration (-H2O) Z_Oxime->E_Oxime Acid-Catalyzed Isomerization

Mechanistic workflow of benzaldehyde oximation and E/Z isomerization pathways.

Self-Validating Experimental Protocol: Standard Condensation

This protocol utilizes a self-validating feedback loop to ensure the reaction proceeds efficiently. By monitoring pH and utilizing visual precipitation cues, you can guarantee the success of the nucleophilic addition and subsequent dehydration.

Materials Required:

  • Substituted benzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Sodium carbonate (

    
    ) or Sodium acetate (1.5 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation & pH Calibration: Dissolve the hydroxylamine hydrochloride and sodium carbonate in the aqueous ethanol mixture.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt, which is non-nucleophilic. The base liberates the free amine.

    • Validation Check: Test the solution with pH paper. It must read between pH 4.5 and 6.0. If it is too acidic (< pH 3), the amine remains protonated; if too basic (> pH 8), the carbonyl oxygen will not protonate, stalling the reaction (2[2]).

  • Nucleophilic Addition: Add the substituted benzaldehyde dropwise to the buffered solution at room temperature. Stir vigorously.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to side reactions (e.g., aldol condensation if the substrate permits).

  • Thermal Dehydration: Heat the reaction mixture to a gentle reflux (70–80 °C) for 1–2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active spot corresponding to the starting aldehyde completely disappears.

  • Workup & Isolation: Cool the mixture to room temperature, then pour it into crushed ice.

    • Causality: The oxime is highly insoluble in cold water compared to the inorganic salts and ethanol.

    • Validation Check: A white to pale-yellow precipitate should form immediately. If the product "oils out," proceed to the troubleshooting section below.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from a hexane/ethyl acetate mixture to obtain the pure oxime.

Troubleshooting & FAQs

Q1: My reaction stalled, and TLC shows a large amount of unreacted aldehyde. What went wrong? A: This is almost always a pH mismatch. Oximation reactions are highly sensitive to the acidity of the medium. If your pH drops below 3, the hydroxylamine nucleophile is fully protonated (


) and rendered inert. If the pH is above 8, the dehydration of the carbinolamine intermediate becomes the rate-limiting step, and the reaction slows to a crawl (3[3]).
Action: Verify your buffer. Add small amounts of sodium acetate to bring the pH back to the optimal 4.5–6.0 range.

Q2: I need the pure (E)-isomer for a stereospecific Beckmann rearrangement, but my NMR shows I mostly synthesized the (Z)-isomer. How do I fix this? A: The standard condensation of benzaldehyde with hydroxylamine thermodynamically favors the (Z)-isomer (often yielding 82% Z-isomer and only 9% E-isomer) because it minimizes steric repulsion between the hydroxyl group and the aromatic ring (4[4]). Action: Do not attempt to alter the condensation parameters to force the (E)-isomer. Instead, synthesize the (Z)-oxime first, isolate it, and perform a stereochemical inversion. You can achieve this by bubbling dry HCl gas into an ethereal solution of the (Z)-oxime overnight, or by utilizing mild photocatalytic isomerization with an Iridium-based photosensitizer (5[5]).

Q3: During the aqueous workup, my product formed a sticky oil instead of a crystalline solid. How do I induce crystallization? A: "Oiling out" is a common physical chemistry issue in oxime synthesis. It occurs when you have a mixture of E and Z isomers, which severely depresses the melting point of the bulk material. For context, pure (Z)-benzaldehyde oxime melts at 33 °C, while the (E)-isomer melts at 133 °C (4[4]). If your laboratory is warm, the mixed isomers will remain liquid. Action: Extract the oily aqueous mixture with ethyl acetate. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure. Dissolve the resulting oil in a minimum amount of warm hexane, seed with a pure crystal if available, and cool slowly to -20 °C to force crystallization.

Quantitative Data: pH Impact on Oximation Kinetics

The following table summarizes the quantitative impact of pH on the reaction kinetics and intermediate stability during the synthesis of benzaldehyde oximes, demonstrating why pH 4.5–6.0 is the gold standard (3[3]).

Reaction Condition (pH)Rate-Limiting StepReaction TimeCarbinolamine Intermediate StabilityTypical Z:E Ratio
Acidic (pH 2.5) Nucleophilic Addition~30 minUnstable (Rapid dehydration)~85:15
Mildly Acidic (pH 4.5–6.0) None (Optimal Balance)< 20 minTransient~85:15
Mildly Basic (pH 8.0) Dehydration (-H₂O)~40–60 minHighly Stable (Observable via IR)~90:10
Basic (pH 10.0) Nucleophilic Addition< 5 minUnstable (Side reactions common)Variable

References

  • Question: The isomerism shown by benzaldoxime - Filo Source: askfilo.com URL:[Link]

  • Benzaldehyde oxime - Wikipedia Source: wikipedia.org URL:[Link]

  • Monitoring the pH-Dependent Oximation of Methyl Ethyl Ketone and Benzaldehyde by in situ Fourier Transform IR Spectroscopy - Taylor & Francis Source: tandfonline.com URL:[Link]

Sources

Overcoming low yields in the preparation of oximes from carbonyl compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the preparation of oximes from carbonyl compounds. Here, we will explore common issues and provide in-depth, field-proven troubleshooting strategies to enhance the efficiency and success of your experiments.

Understanding the Reaction: The Foundation of Troubleshooting

The synthesis of oximes via the condensation of a carbonyl compound (aldehyde or ketone) with hydroxylamine is a fundamental and widely used transformation in organic chemistry.[1][2][3] These crystalline compounds are not only crucial for the purification and characterization of carbonyls but also serve as versatile intermediates for synthesizing amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[1][4]

The reaction is an equilibrium process, and its success hinges on pushing this equilibrium towards the product.[5] Several factors, including steric hindrance, reagent reactivity, reaction conditions, and potential side reactions, can significantly impact the final yield. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

FAQ 1: My reaction shows low or no conversion of the starting carbonyl compound. What are the likely causes and how can I fix it?

This is one of the most frequent challenges, often stemming from several underlying factors.

Potential Cause 1: Insufficient Reactivity of Hydroxylamine

Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. For the reaction to proceed, the free, more nucleophilic hydroxylamine must be generated in situ.

  • Troubleshooting:

    • Inadequate Base: Ensure a suitable base is used to liberate the free hydroxylamine. Sodium acetate is a common choice as it also buffers the solution, maintaining a pH conducive to oximation without promoting acid-catalyzed side reactions.[5] For less reactive ketones, a stronger base might be necessary, but this should be approached with caution to avoid other side reactions.[5]

    • Base Stoichiometry: Verify that the molar ratio of the base to hydroxylamine hydrochloride is appropriate. A common starting point is a slight excess of the base.

Potential Cause 2: Steric Hindrance

Bulky groups around the carbonyl carbon can physically block the approach of hydroxylamine, significantly slowing down or preventing the reaction.[5]

  • Troubleshooting:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[5]

    • Prolong Reaction Time: Sterically hindered substrates may require significantly longer reaction times, sometimes extending from hours to days.[5]

    • Alternative Methodologies: For particularly challenging substrates, consider more vigorous techniques such as:

      • Mechanochemical Grinding: This solvent-free method involves grinding the reactants together, which can lead to high yields in a short time.[1][4]

      • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction.[6]

Potential Cause 3: Reversible Reaction and Water Byproduct

The formation of an oxime is a reversible reaction where water is produced as a byproduct. This water can hydrolyze the oxime back to the starting carbonyl compound, thus lowering the yield.[5][7]

  • Troubleshooting:

    • Water Removal: Employ methods to remove water as it is formed. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[5][8]

Potential Cause 4: Poor Solubility

If the carbonyl compound or hydroxylamine salt is not sufficiently soluble in the chosen solvent, the reaction rate will be severely limited.

  • Troubleshooting:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all reactants are adequately dissolved. Alcohols like ethanol or methanol are common choices.[4][9]

FAQ 2: The reaction starts but seems to stall, leaving a significant amount of unreacted starting material. Why is this happening?

An incomplete reaction is often a result of the equilibrium not being sufficiently shifted towards the product.

Potential Cause: Reaction Equilibrium

As mentioned, oxime formation is an equilibrium process.[5] If the forward reaction rate slows down and the reverse reaction (hydrolysis) becomes significant, the reaction will appear to stall.

  • Troubleshooting:

    • Drive the Equilibrium: The most effective way to address this is by removing the water byproduct, as detailed in the previous section.

    • Increase Reagent Concentration: Using a moderate excess of hydroxylamine hydrochloride can also help shift the equilibrium towards the product.

FAQ 3: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are these and how can I minimize them?

Side reactions can be a major source of low yields. Identifying and mitigating them is crucial.

Potential Side Reaction 1: Beckmann Rearrangement

Under strongly acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide.[5]

  • Troubleshooting:

    • pH Control: Avoid strongly acidic conditions. Using a buffered system, such as hydroxylamine hydrochloride with sodium acetate, helps maintain a pH that favors oximation without promoting the rearrangement.[5][10]

Potential Side Reaction 2: Formation of E/Z Isomers

Ketoximes can exist as a mixture of E and Z isomers, which can complicate purification and may appear as multiple spots on a TLC plate.[5]

  • Troubleshooting:

    • Purification Strategy: While preventing the formation of both isomers can be difficult, they can often be separated by column chromatography or recrystallization.[5] The oxime is generally more polar than the starting ketone.[5]

Experimental Protocols: Best Practices

To provide a practical context, here are two detailed protocols for oxime synthesis, one conventional and one employing a green chemistry approach.

Protocol 1: Conventional Oximation in Solution

This method is a standard approach suitable for a wide range of carbonyl compounds.

Materials:

  • Carbonyl Compound (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Sodium Acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the carbonyl compound, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the carbonyl compound spot), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solvent-Free Mechanochemical Grinding

This environmentally friendly method is particularly effective for sterically hindered or less reactive substrates.[1][4][5]

Materials:

  • Carbonyl Compound (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Sodium Hydroxide (1.2 mmol, crushed)[5] or Bismuth(III) oxide (0.6 mmol)[1]

Procedure:

  • Place the carbonyl compound and hydroxylamine hydrochloride in a ceramic mortar.

  • Grind the solids together with a pestle for approximately 1 minute.[5]

  • Add the crushed sodium hydroxide or bismuth(III) oxide.

  • Continue grinding for the time specified in the literature, which can range from a few minutes to longer periods, depending on the substrate.[1][5]

  • Monitor the reaction by taking a small sample and analyzing it by TLC.

  • Upon completion, add water to the mortar and filter the solid product. For lower melting point oximes, the mixture can be extracted with an organic solvent like ethyl acetate.[4]

  • Wash the product with water and dry to obtain the pure oxime.

Data Presentation: Optimizing Reaction Conditions

The choice of reaction conditions can dramatically influence the yield. The following table summarizes key parameters to consider for optimization.

ParameterConventional MethodGreen Alternative (Grinding)Rationale
Solvent Ethanol, Methanol, Water-EthanolSolvent-freeEliminates solvent waste and can enhance reaction rates.[1][11]
Base Sodium Acetate, PyridineSodium Carbonate, Sodium HydroxideNeutralizes HCl and liberates free hydroxylamine.[4][6][9]
Temperature Room Temperature to RefluxRoom TemperatureGrinding provides mechanical energy, often negating the need for heat.[4]
Reaction Time Hours to DaysMinutes to HoursMechanochemical activation can significantly shorten reaction times.[4]

Visualizing the Process

To better understand the workflow for troubleshooting low yields, the following diagram outlines a logical sequence of steps.

Troubleshooting_Oxime_Synthesis Start Low Yield in Oxime Synthesis Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Incomplete_Conversion Incomplete Conversion? Check_Reagents->Incomplete_Conversion Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Increase_Temp_Time Increase Temperature / Time Incomplete_Conversion->Increase_Temp_Time Yes Adjust_pH Adjust pH (e.g., use buffer) Side_Products->Adjust_pH Yes Consider_Purification Consider Isomer Separation Side_Products->Consider_Purification No Remove_Water Remove Water Byproduct (Dean-Stark) Increase_Temp_Time->Remove_Water Adjust_pH->Remove_Water Optimized_Yield Optimized Yield Achieved Consider_Purification->Optimized_Yield Change_Method Consider Alternative Methods (Grinding, Microwave) Remove_Water->Change_Method Change_Method->Optimized_Yield

Caption: A workflow for troubleshooting low yields in oxime synthesis.

This guide provides a comprehensive framework for addressing common issues in oxime synthesis. By systematically evaluating each potential cause and implementing the suggested solutions, researchers can significantly improve their reaction yields and achieve their synthetic goals.

References

  • Benchchem. Technical Support Center: Synthesis of Sterically Hindered Ketoximes.
  • Xue Y, Wang S. Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation. J Org Chem. 2024;89:4199-4204.
  • Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
  • International Journal of Pharmaceutical Research and Applications. Green Approach for Synthesis of Oximes by Using Natural Acids. 2024;9(2):1240-1253.
  • Benchchem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • Benchchem. Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime.
  • Benchchem. Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime.
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
  • Das B, et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. 2011;5:70. Available from: [Link]

  • Yamane M, Narasaka K. Product Class 15: Oximes. Science of Synthesis. 2004.
  • Yamane M, Narasaka K. Product Class 15: Oximes. Science of Synthesis.
  • Sciencemadness Discussion Board. Oximes. 2014.
  • Gaikwad S, et al. Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. Journal of Chemistry. 2013;2013:672367. Available from: [Link]

  • Benchchem. Identifying and minimizing side reactions in glyoxylic acid oxime synthesis.
  • reaction in oximes of.
  • Wikipedia. Oxime.
  • Organic Syntheses Procedure.
  • ResearchGate. What is the latest and best method for preparing oximes? 2013.
  • ResearchGate. What is the most popular procedure to synthesize oximes? 2015.
  • Zenodo. Green and highly selective protocol for the synthesis of oximes.
  • Organic Syntheses Procedure. Submitted by Francis Loiseau and André M. Beauchemin.
  • Kölmel DK, Kool ET. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. 2017;117(15):10358-10376. Available from: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement.
  • Google Patents. Preparation of oxime. US3429920A.
  • Larsen D, et al. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. 2018;9(24):5443-5452. Available from: [Link]

  • CORE. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. 2011.
  • Hydro-Oxy. Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. 2024.
  • Google Patents. Ammoxmation catalyst and process for producing oxime. WO2018088436A1.
  • Zhdankin VV. Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. 2020;16:1238-1256. Available from: [Link]

  • Google Patents. Process for the preparation of oximes. DE939808C.
  • Reactivity of oximes for diverse methodologies and synthetic applications.
  • Chemistry LibreTexts. II. Oximes. 2022.
  • Google Patents. Process for preparation of oximes and resulting products. US6673969B2.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-hydroxybenzaldehyde Oxime Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

5-Bromo-2-hydroxybenzaldehyde oxime is a key intermediate in the synthesis of various biologically active molecules and fine chemicals. For researchers, scientists, and drug development professionals, the purity of this starting material is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final compound. An impure starting material can introduce a cascade of unidentified substances into a synthesis, complicating downstream processing and potentially invalidating experimental results.

This guide provides an in-depth comparison of three common analytical techniques for the validation of 5-Bromo-2-hydroxybenzaldehyde oxime purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a senior application scientist, my focus extends beyond the mere presentation of protocols. This document is designed to provide a causal understanding of why certain methods are chosen, how they are validated to be trustworthy, and how to select the most appropriate technique for your specific application, from early-stage research to rigorous quality control. Our approach is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2][3]

Foundational Principles: What Constitutes a Validated Analytical Method?

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest. The validation process adheres to the principles outlined in the ICH Q2(R2) guidelines, which have been adopted by regulatory bodies such as the FDA.[1][5][6]

The core characteristics of a validated analytical method for purity determination include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined through recovery studies of a known quantity of the analyte in the sample matrix.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[5]

Below is a visual representation of the typical workflow for validating an analytical procedure.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure Opt Optimize Method Parameters Dev->Opt Iterative Process Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOQ/LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Method Selection Decision Tree Start What is the purpose of the analysis? Q_Specificity Is separation of impurities from the main compound required? Start->Q_Specificity Q_Throughput Is high throughput more critical than specificity? Q_Specificity->Q_Throughput No Use_HPLC Use HPLC (High Specificity, Gold Standard) Q_Specificity->Use_HPLC Yes (Regulatory, QC) Q_Volatile Are potential impurities volatile and thermally stable? Q_Throughput->Q_Volatile No Use_UV Use UV-Vis (High Throughput, Purity Estimation) Q_Throughput->Use_UV Yes (Screening) Q_Volatile->Use_HPLC No/Unknown Use_GC Use GC (Good for volatile impurities) Q_Volatile->Use_GC Yes

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of 5-Bromo-2-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the purity and structural integrity of synthetic intermediates are not merely a matter of academic rigor; they are the bedrock of reproducible, reliable, and ultimately, successful research. Oximes, a class of organic compounds characterized by the RR'C=NOH functional group, are pivotal as synthetic precursors for a wide array of pharmaceuticals, including antimicrobial agents and enzyme reactivators.[1][2][3] Their biological significance mandates an uncompromising standard of quality control.

This guide provides an in-depth technical comparison of synthesized versus commercially sourced 5-Bromo-2-hydroxybenzaldehyde oxime. As commercial suppliers often do not provide comprehensive analytical data for specialized reagents[4], it is incumbent upon the researcher to perform rigorous in-house validation. This document serves as a roadmap for that process, detailing the synthesis, the analytical workflows, and the interpretation of key spectroscopic data to ensure your starting material meets the stringent requirements of your research.

Part 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime

The conversion of an aldehyde to an oxime is a fundamental and reliable transformation in organic synthesis.[5] We have adopted an environmentally conscious and efficient protocol that proceeds readily under mild conditions, avoiding the need for complex catalysts.[6] The causality behind this choice rests on simplicity, scalability, and the minimization of potentially interfering byproducts that could complicate purification and spectroscopic analysis.

Experimental Protocol: Synthesis
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water (40 mL per gram of aldehyde).

  • Addition of Reagent: To this stirring solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt, enabling the nucleophilic attack on the aldehyde's carbonyl carbon.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

  • Workup & Isolation: Upon completion, reduce the solvent volume via rotary evaporation. Add deionized water to the resulting slurry to precipitate the oxime product. The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Purification (if necessary): For optimal purity, the crude product can be recrystallized from an ethanol/water mixture.

Below is a diagram illustrating the synthesis and subsequent analytical workflow.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow start 5-Bromo-2-hydroxybenzaldehyde reagents + NH2OH·HCl + Sodium Acetate (MeOH/H2O, RT) start->reagents reaction Oximation Reaction reagents->reaction workup Precipitation & Filtration reaction->workup product Crude 5-Bromo-2-hydroxybenzaldehyde Oxime workup->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr Characterization ftir FT-IR Spectroscopy product->ftir Characterization ms Mass Spectrometry product->ms Characterization final Structurally Verified Product nmr->final ftir->final ms->final

Caption: Key spectroscopic signatures for structural verification.

Conclusion: A Mandate for Verification

The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unassailable confirmation of the structure and purity of 5-Bromo-2-hydroxybenzaldehyde oxime. For the researcher, there is no substitute for this comprehensive characterization. Whether synthesizing in-house or procuring from a commercial vendor, this analytical workflow serves as a self-validating system, ensuring that the material proceeding into subsequent, often costly and time-consuming, stages of research is of the highest possible quality. Trust in your starting materials begins with their thorough and expert verification.

References

  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (n.d.). International Journal of Institutional Pharmacy and Life Sciences.
  • Ansari, A., Ahmad, I., Singh, P., & Al-Otaibi, A. M. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2019). Patsnap.
  • 5-bromo-2-hydroxybenzaldehyde oxime. (n.d.). PubChem. Available at: [Link]

  • Jalkute, C. B., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Obasuyi, E., & Iyekowa, O. (2022). FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). ResearchGate. Available at: [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Oxime. (2026). Encyclopædia Britannica. Available at: [Link]

  • Jalkute, C. B., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed. Available at: [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Available at: [Link]

  • 2-Bromo-5-hydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Oximes – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. (2024). Juniper Publishers. Available at: [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Available at: [Link]_ aldehydes_ketones.htm

Sources

Evaluating the Performance of 5-BHAHS@NC/MnO₂-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ionophore Advantage

In the realm of electrochemical sensing, the specificity of the electrode interface is the limiting factor for performance. While manganese dioxide (MnO₂) nanostructures offer exceptional catalytic surface area and conductivity, they often lack intrinsic selectivity for specific heavy metal ions in complex matrices like biological fluids or wastewater.

The 5-BHAHS@NC/MnO₂ sensor represents a significant leap in "lock-and-key" electrochemical detection. By anchoring a novel Schiff base ionophore—(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-3-hydroxynaphthalene-1-sulfonic acid (5-BHAHS) —onto a nanocellulose (NC) and MnO₂ composite, researchers have created a platform that synergizes the high surface area of green-synthesized supports with the chelation specificity of organic ligands.

This guide objectively evaluates this sensor's capability to simultaneously detect Cadmium (Cd²⁺), Lead (Pb²⁺), and Mercury (Hg²⁺) , comparing its metrics against leading alternative MnO₂-based architectures.

Mechanistic Insight & Fabrication Logic

The "Why" Behind the Material Design

To understand the performance data, one must understand the causality of the electrode design. This is not a random mixture of components; it is a tripartite system:

  • The Scaffold (NC): Nanocellulose synthesized via green methods provides a biodegradable, porous 3D network. Its hydrophilicity ensures excellent dispersibility in aqueous electrolytes, preventing the aggregation of MnO₂ nanoparticles.

  • The Transducer (MnO₂): MnO₂ nanoparticles act as the electron transfer mediator. Their variable oxidation states (Mn³⁺/Mn⁴⁺) facilitate the redox currents required for sensitive voltammetric stripping.

  • The Selector (5-BHAHS): This is the critical innovation. The azomethine nitrogen (-C=N-) and phenolic hydroxyl groups in the 5-BHAHS structure form stable coordination complexes with heavy metal ions. This pre-concentration effect at the electrode surface lowers the activation energy for reduction, significantly improving the Limit of Detection (LOD).

Fabrication & Sensing Workflow

The following diagram illustrates the stepwise modification of the Glassy Carbon Electrode (GCE) and the signal generation pathway.

SensorWorkflow cluster_synthesis Step 1: Composite Synthesis cluster_fabrication Step 2: Electrode Modification cluster_detection Step 3: SWASV Detection NC Nanocellulose (NC) (Green Synthesis) Composite 5-BHAHS@NC/MnO2 Suspension NC->Composite MnO2 MnO2 Nanoparticles MnO2->Composite Ionophore 5-BHAHS Ligand (Schiff Base) Ionophore->Composite DropCast Drop-Casting (Drying at RT) Composite->DropCast GCE Bare GCE (Polished) GCE->DropCast ModifiedGCE Modified Electrode (5-BHAHS@NC/MnO2/GCE) DropCast->ModifiedGCE Accumulation Accumulation Step (Metal Chelation @ -1.2V) ModifiedGCE->Accumulation Immerse in Buffer Stripping Anodic Stripping (Oxidation Scan) Accumulation->Stripping Signal Current Peaks (Hg, Cd, Pb) Stripping->Signal

Figure 1: Schematic workflow of 5-BHAHS@NC/MnO₂ sensor fabrication and Square Wave Anodic Stripping Voltammetry (SWASV) detection mechanism.

Performance Evaluation: The Data

The following data is derived from optimized experimental conditions (Deposition potential: -1.2 V; pH 6.0; Deposition time: 100s).

Quantitative Metrics

The sensor exhibits distinct, non-overlapping stripping peaks for the three target metals, allowing for simultaneous detection.

Target AnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA/µM)
Mercury (Hg²⁺) 0.01 – 80.00.12 High
Cadmium (Cd²⁺) 0.01 – 80.00.12 High
Lead (Pb²⁺) 0.01 – 80.00.03 Very High

Note: The LOD values cited here reflect the optimized performance reported in primary literature [1]. Variations may occur based on electrolyte purity and GCE surface area.

Selectivity & Interference

One of the most critical tests for any sensor is its performance in the presence of interfering ions.

  • Interfering Agents Tested: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺, Cl⁻, NO₃⁻.

  • Observation: The 5-BHAHS ligand shows a preferential affinity for Hg, Cd, and Pb due to the specific ionic radius and coordination geometry matching the Schiff base cavity.

  • Result: Signal deviation was <5% in the presence of 50-fold excess of interfering ions, validating the "lock-and-key" hypothesis.

Comparative Analysis: 5-BHAHS vs. Alternatives

To determine if this sensor is the right choice for your application, we compare it against other MnO₂ and carbon-based composites.

Feature5-BHAHS@NC/MnO₂ [1]MnO₂/KLSC (Biochar) [2]SPE/Fe₃O₄-CNF [3]
Primary Innovation Ligand Specificity (Schiff Base)Porosity (Porous Biochar)Magnetic Separation (Iron Oxide)
Target Analytes Hg²⁺, Cd²⁺, Pb²⁺Cd²⁺ (Single analyte focus)Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺
LOD (Cd²⁺) 0.12 µM0.0098 µM (9.8 nM) 0.06 µM
LOD (Pb²⁺) 0.03 µM N/A0.015 µM
Synthesis Complexity High (Requires Ligand Synthesis)Medium (Pyrolysis required)Medium (Nanofiber synthesis)
Biocompatibility High (Cellulose base)High (Biochar base)Moderate
Best Use Case Complex matrices requiring high selectivity (e.g., fish tissue).Ultra-trace detection of single metals in water.Field testing using screen-printed electrodes (SPE).

Verdict:

  • Choose 5-BHAHS@NC/MnO₂ if your primary challenge is selectivity in organic-rich samples (like food or biological fluids) where other ions might mask the signal.

  • Choose MnO₂/KLSC if you need the absolute lowest LOD for Cadmium in relatively clean water samples.

Experimental Protocol (Self-Validating)

Standard Operating Procedure for Reproducible Results

Reagents
  • 5-BHAHS: Synthesized by condensation of 5-bromo-2-hydroxybenzaldehyde and 4-amino-3-hydroxynaphthalene-1-sulfonic acid (1:1 molar ratio in ethanol, reflux 3h).

  • NC: Prepared via acid hydrolysis of cellulose sources.

  • Electrolyte: 0.1 M Acetate Buffer Solution (ABS), pH 6.0.

Step-by-Step Workflow
  • Electrode Preparation:

    • Polish the GCE with 0.05 µm alumina slurry until a mirror finish is achieved.

    • Sonicate in ethanol and deionized water (1:1) for 3 minutes to remove residual alumina.

    • Validation: Run a Cyclic Voltammetry (CV) scan in ferricyanide. Peak separation (

      
      ) should be <80 mV.
      
  • Modification:

    • Disperse 1 mg of 5-BHAHS@NC/MnO₂ composite in 1 mL of DMF/Water (1:4) via ultrasonication (30 mins).

    • Drop-cast 6 µL of suspension onto the GCE surface.

    • Dry at room temperature under a covered petri dish (dust-free) for 4 hours.

  • Measurement (SWASV):

    • Immerse electrode in ABS (pH 6.0) containing the sample.

    • Accumulation: Apply -1.2 V for 100 seconds (stirring).

    • Equilibration: Stop stirring and hold for 10 seconds.

    • Scan: Sweep from -1.2 V to +0.2 V.

    • Parameters: Frequency 15 Hz, Amplitude 25 mV, Step potential 4 mV.

References

  • Highly selective detection of heavy metal ions in food and water using a 5-BHAHS@NC/MnO₂-based electrochemical sensor. PlumX Metrics / ResearchGate. 1

  • Electrochemical Sensor Based on Porous Biochar-Loaded MnO₂ Nanocomposite for Sensitive Detection of Cd(II). Foods (MDPI), 2025. 2

  • Electrochemical Detection of Cd²⁺, Pb²⁺, Cu²⁺ and Hg²⁺ with Sensors Based on Carbonaceous Nanomaterials and Fe₃O₄ Nanoparticles. MDPI, 2024. 3[4][5]

  • Manganese Nanoparticles for Heavy Metal Detection vs. Noble and Base Metal Nanoparticles. MDPI, 2025. 6

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2-hydroxybenzaldehyde Oxime: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation must be built upon an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Bromo-2-hydroxybenzaldehyde oxime (CAS No: 82486-43-9). The procedures outlined here are designed not just as a set of rules, but as a self-validating system to ensure your protection, the integrity of your research, and environmental stewardship.

Hazard Analysis: Understanding the "Why" Behind the Precautions

5-Bromo-2-hydroxybenzaldehyde oxime is a combustible solid that presents multiple health and environmental hazards.[1] A thorough understanding of these risks is the cornerstone of effective personal protection.

  • Dermal and Ocular Hazards : The compound is classified as a skin and eye irritant.[2][3] Direct contact can cause inflammation, redness, and discomfort. The causality here is straightforward: the chemical's structure allows it to interact with and disrupt the biological tissues of the skin and eyes, necessitating robust barrier protection.

  • Respiratory Tract Irritation : As a solid, the primary inhalation risk comes from airborne dust particles.[2] Inhalation may cause respiratory irritation, targeting the respiratory system.[1][3] This dictates that all handling of the solid form must be conducted in a manner that prevents dust generation and aerosolization.

  • Acute Oral Toxicity : The compound is harmful if swallowed, classified as Acute Toxicity 4 (Oral).[1] This underscores the importance of stringent hygiene measures to prevent accidental ingestion.

  • Environmental Toxicity : This chemical is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][4] This hazard informs not only our handling procedures but, critically, our disposal plan to prevent environmental release.[4][5]

  • Chemical Instability : The material is noted to be air-sensitive.[2][3] This property requires specific storage conditions to maintain its chemical integrity and prevent degradation into potentially unknown or more hazardous byproducts.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a direct response to the identified hazards. The following table summarizes the mandatory equipment for handling 5-Bromo-2-hydroxybenzaldehyde oxime.

PPE CategoryItemSpecification
Eye & Face Protection Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing.[7]
Hand Protection Nitrile GlovesStandard laboratory-grade nitrile gloves provide an effective barrier for incidental contact.
Body Protection Laboratory CoatFully buttoned, flame-resistant coat to protect skin and personal clothing.[5][7]
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid must be performed within a certified chemical fume hood.[7]
NIOSH-Approved RespiratorRequired if ventilation fails or if irritation is experienced. Use a respirator with a particulate filter conforming to EN 143.[2]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls : Before beginning, ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[2][6]

  • Designate a Work Area : Cordon off and label a specific area within the fume hood for the handling of this compound.

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE : Put on all required PPE as detailed in the table above before approaching the designated work area.

Step 2: Handling the Compound
  • Work Within a Fume Hood : Unseal and handle the container exclusively within the chemical fume hood to control dust and vapors.[3][7]

  • Avoid Dust Formation : Handle the solid gently. Avoid actions that could generate dust, such as dropping or vigorous scraping.[2][3]

  • Portioning : If transferring the solid, use a clean spatula. Do not return any excess chemical to the original container to prevent contamination.

  • Container Management : Keep the container tightly sealed when not in use.[2][3] Due to its air sensitivity, consider storing it under an inert atmosphere.[2][3]

Step 3: Post-Handling and Decontamination
  • Clean Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe Down Surfaces : Thoroughly wipe down the designated work area within the fume hood.

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2][3]

Step 4: Disposal Plan
  • Segregate Waste : All disposable items contaminated with 5-Bromo-2-hydroxybenzaldehyde oxime (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Chemical Waste : Dispose of the compound and any solutions containing it as hazardous waste. Do not flush down the drain or mix with other waste streams.[3][6]

  • Regulatory Compliance : All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[3][5][8] The environmental toxicity of this compound makes proper disposal a critical responsibility.[4]

Safe Handling Workflow Diagram

The following diagram visualizes the essential steps for safely managing 5-Bromo-2-hydroxybenzaldehyde oxime in a laboratory setting.

prep Step 1: Preparation - Verify Fume Hood & Safety Showers - Don Full PPE handling Step 2: Handling - Work Within Fume Hood - Avoid Dust Generation prep->handling Proceed to handling decon Step 3: Decontamination - Clean Surfaces & Equipment - Doff PPE Correctly handling->decon Experiment complete hygiene Step 4: Personal Hygiene - Wash Hands Thoroughly decon->hygiene Area is clean disposal Step 5: Waste Disposal - Segregate Contaminated Waste - Use Approved Disposal Plant decon->disposal Waste collected

Caption: Workflow for handling 5-Bromo-2-hydroxybenzaldehyde oxime.

Emergency First-Aid Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, call a physician.[2] Contaminated clothing should be removed and washed before reuse.[3][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]

By integrating these expert-validated protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific mission.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.